D-Nmappd
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDVLHKNBOGJY-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Nmappd: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Nmappd, a potent ceramidase inhibitor, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action revolves around the targeted disruption of sphingolipid metabolism, a critical pathway in cancer cell survival and proliferation. By inhibiting ceramidase, this compound induces the intracellular accumulation of ceramide, a bioactive lipid that triggers a cascade of events culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Ceramidase Inhibition and Ceramide Accumulation
This compound functions as a direct inhibitor of ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid.[1][2][3][4] In various cancer cell types, the overexpression of ceramidase contributes to a pro-survival state by depleting the intracellular pool of pro-apoptotic ceramide. This compound competitively binds to ceramidase, blocking its catalytic activity and leading to a significant and sustained increase in intracellular ceramide levels. This accumulation is the linchpin of this compound's cytotoxic effects.
Signaling Pathways Modulated by this compound
The elevation of intracellular ceramide initiates a multi-faceted signaling cascade that converges on the induction of apoptosis. The key pathways affected are detailed below.
Intrinsic Apoptotic Pathway
Ceramide accumulation directly impacts mitochondrial integrity, a central control point of the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that executes programmed cell death.
Caption: this compound-induced intrinsic apoptotic pathway.
Modulation of Downstream Effectors
Beyond the direct mitochondrial pathway, ceramide accumulation influences other signaling molecules that contribute to the pro-apoptotic cellular environment.
-
p38 Mitogen-Activated Protein Kinase (MAPK): In colon cancer cells, ceramide has been shown to activate the p38 MAPK pathway, which can contribute to apoptosis.
-
Nuclear Factor-kappa B (NF-κB): The role of NF-κB in ceramide-induced apoptosis is complex and appears to be cell-type dependent. In some contexts, ceramide can inhibit the pro-survival signals mediated by NF-κB.
-
NMDA Receptor Modulation: Elevated ceramide levels have been suggested to modulate the properties of N-methyl-D-aspartate (NMDA) receptors. While the precise mechanism is still under investigation, this interaction may contribute to the overall cellular stress and push cancer cells towards apoptosis.
Caption: Downstream effectors of ceramide accumulation.
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the available data.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 1.5 | [1] |
| MCF-7 | Breast Cancer | 14 |
| Animal Model | Cancer Type | This compound Dose | Effect | Reference |
| Mouse Xenograft | SW403 Colon Cancer | 75 mg/kg | Reduced tumor growth and hepatic metastases | |
| Mouse Xenograft | LoVo Colon Cancer | 75 mg/kg | Reduced tumor growth and hepatic metastases |
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to assess the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW403, LoVo)
-
96-well plates
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for MTT cell viability assay.
Measurement of Intracellular Ceramide Levels (HPLC-MS/MS)
This protocol outlines a method for the quantitative analysis of intracellular ceramide.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Cell scraper
-
Phosphate-buffered saline (PBS)
-
Internal standards (e.g., C17-ceramide)
-
Extraction solvent (e.g., isopropanol/water/ethyl acetate)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Harvest treated and control cells by scraping and wash with ice-cold PBS.
-
Perform lipid extraction by adding the extraction solvent and internal standards to the cell pellet.
-
Vortex and centrifuge to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for HPLC-MS/MS analysis.
-
Inject the sample into the HPLC-MS/MS system for separation and quantification of different ceramide species.
-
Normalize ceramide levels to total protein or cell number.
Cytochrome C Release Assay (Immunofluorescence)
This protocol describes the visualization of cytochrome c release from mitochondria.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Cytochrome C
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound or vehicle for the desired time.
-
In the last 30 minutes of treatment, add MitoTracker Red CMXRos to the medium to stain mitochondria.
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against Cytochrome C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. A diffuse cytoplasmic staining of Cytochrome C in this compound-treated cells, as opposed to the punctate mitochondrial staining in control cells, indicates its release.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Lyse the treated and control cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to the assay buffer.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.
-
Calculate the fold-change in caspase-3 activity in this compound-treated cells compared to the control.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the dependence of cancer cells on altered sphingolipid metabolism. Its ability to inhibit ceramidase and induce ceramide-mediated apoptosis provides a strong rationale for its further development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the mechanism of action of this compound in cancer cells. Further research is warranted to explore its efficacy in a broader range of cancer types, to elucidate the full spectrum of its downstream signaling effects, and to optimize its therapeutic application in preclinical and clinical settings.
References
An In-Depth Technical Guide to the Signaling Pathway of D-Nmappd
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-erythro-N-myristoyl-2-amino-1-(4'-nitrophenyl)-1,3-propanediol (D-Nmappd), also known as (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase, a key enzyme in sphingolipid metabolism. By blocking the degradation of ceramide, this compound elevates intracellular levels of this bioactive lipid, triggering a cascade of signaling events that culminate in profound cellular responses, including apoptosis and modulation of neuronal signaling. This technical guide provides a comprehensive overview of the signaling pathway of this compound, detailing its mechanism of action, downstream effector pathways, and its dual role in cancer therapy and neuroscience. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways to facilitate further research and drug development efforts.
Core Mechanism of Action: Inhibition of Acid Ceramidase
This compound's primary molecular target is acid ceramidase (ASAH1), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This compound acts as a competitive inhibitor of this enzyme, leading to the accumulation of ceramide within the cell[1][2][3].
Quantitative Inhibition Data
The inhibitory potency of this compound against acid ceramidase has been quantified, with a reported IC50 value of approximately 10 μM [2][4]. The cytotoxic and anti-proliferative effects of this compound have also been characterized in various cell lines, with IC50 values summarized in the table below.
| Cell Line | Effect | IC50 Value | Reference |
| HaCaT Keratinocytes | Anti-proliferative | ~7 μM | |
| HL-60 | Cytotoxicity | 1.5 μM | |
| MCF7 | Anti-proliferative | 14 μM |
Downstream Signaling Pathways
The accumulation of intracellular ceramide, induced by this compound, initiates two primary signaling cascades: a pro-apoptotic pathway and a neuromodulatory pathway.
Ceramide-Mediated Apoptosis
Elevated ceramide levels are a potent trigger for the intrinsic pathway of apoptosis. This signaling cascade is initiated at the mitochondria and proceeds through the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide is known to form channels in the mitochondrial outer membrane, leading to its permeabilization.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.
-
JNK/SAPK Pathway Activation: Ceramide accumulation has also been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling cascade, which contributes to the apoptotic response.
Modulation of NMDA Receptor Signaling
This compound has been shown to regulate the properties of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission in the central nervous system. The accumulation of ceramide is believed to be the underlying mechanism for this neuromodulatory effect. While the precise molecular details are still under investigation, the proposed mechanism involves:
-
Alteration of Membrane Microdomains: Ceramide is a key component of lipid rafts, specialized microdomains in the plasma membrane that are enriched in cholesterol and sphingolipids. The NMDA receptor is known to be localized within these rafts.
-
Modulation of Receptor Conformation and Function: By altering the lipid composition and fluidity of these microdomains, ceramide may allosterically modulate the conformation of the NMDA receptor, thereby enhancing its activity. This leads to an increase in NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).
Experimental Protocols
Acid Ceramidase Activity Assay (Fluorogenic Method)
This protocol is adapted from a method utilizing a fluorogenic substrate for high-throughput screening.
Materials:
-
Cell lysate
-
25 mM Sodium acetate buffer, pH 4.5
-
Fluorogenic substrate (e.g., Rbm14-12) solution (4 mM in ethanol)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell homogenates and determine protein concentration.
-
In each well of a 96-well plate, add 74.5 µL of 25 mM sodium acetate buffer (pH 4.5).
-
Add 25 µL of cell lysate (containing 10-25 µg of protein) to each well.
-
Initiate the reaction by adding 0.5 µL of the 4 mM fluorogenic substrate solution (final concentration 20 µM).
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the fluorescence of the released product (e.g., umbelliferone) using a microplate reader (Excitation/Emission wavelengths will depend on the substrate used).
-
Calculate acid ceramidase activity relative to protein concentration.
References
- 1. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Ceramides as modulators of cellular and whole-body metabolism [jci.org]
D-NMAPPD and Ceramide-Mediated Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the acid ceramidase inhibitor, D-NMAPPD, and its role in inducing ceramide-mediated apoptosis. This document details the mechanism of action, quantitative effects on cancer cell lines, and comprehensive experimental protocols for studying this pathway.
Introduction: The Role of Ceramide in Apoptosis
Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical second messenger in cellular signaling, particularly in the induction of apoptosis, or programmed cell death.[1][2][3][4] Various cellular stresses, including chemotherapy, radiation, and inflammatory cytokines, can trigger an increase in intracellular ceramide levels, leading to a cascade of events culminating in cell death.[5] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a key determinant of cell fate.
Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By degrading ceramide, AC reduces the cellular pool of this pro-apoptotic lipid. In many cancer cells, AC is overexpressed, contributing to therapeutic resistance by suppressing ceramide-induced cell death.
This compound: An Acid Ceramidase Inhibitor
This compound, also known as (1R,2R)-N-(4-methyl-4-nitrophenyl)-2-(dodecanoylamino)-1,3-propanediol, is a potent and specific inhibitor of acid ceramidase. By blocking the activity of this enzyme, this compound leads to the accumulation of endogenous ceramide within the cell. This increase in intracellular ceramide concentration is the primary mechanism by which this compound exerts its pro-apoptotic and anti-cancer effects.
Quantitative Data on the Effects of this compound and Related Compounds
The following tables summarize the available quantitative data on the efficacy of this compound and the closely related ceramidase inhibitor, d-erythro-MAPP, in various cancer cell lines.
Table 1: IC50 Values of Ceramidase Inhibitors
| Compound | Cell Line | IC50 Value (µM) | Assay Type |
| This compound ((1R,2R)-B13) | HL-60 (Human promyelocytic leukemia) | 1.5 | Trypan Blue Exclusion |
| This compound ((1R,2R)-B13) | MCF-7 (Human breast adenocarcinoma) | 14 | Not Specified |
| d-erythro-MAPP | MCF-7 (Human breast adenocarcinoma) | 4.4 | Not Specified |
| d-erythro-MAPP SLN | MCF-7 (Human breast adenocarcinoma) | 15.6 | Not specified |
SLN: Solid Lipid Nanoparticle formulation
Table 2: Apoptosis Induction by d-erythro-MAPP in MCF-7 Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total % Apoptotic Cells |
| Control | 4.72 | 1.73 | 6.45 |
| d-erythro-MAPP (IC50 concentration) | 25.80 | 11.05 | 36.85 |
| d-erythro-MAPP SLN (IC50 concentration) | 10.52 | 12.23 | 22.75 |
Data from a study on a closely related ceramidase inhibitor, d-erythro-MAPP, is presented here to illustrate the potential apoptotic effects.
Signaling Pathways and Experimental Workflows
Ceramide-Mediated Apoptosis Signaling Pathway
Inhibition of acid ceramidase by this compound leads to the accumulation of ceramide, which then triggers a downstream signaling cascade. This pathway often involves the mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the pro-apoptotic effects of this compound involves a series of in vitro assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Ceramide Quantification
This protocol measures the levels of intracellular ceramide following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (e.g., C17-ceramide)
-
Diacylglycerol (DAG) kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) system
-
Phosphorimager
Procedure:
-
Culture cells and treat with this compound or vehicle control for the desired time.
-
Harvest cells and perform lipid extraction using a method such as the Bligh-Dyer technique.
-
Dry the lipid extracts and resuspend in a suitable solvent.
-
Perform the DAG kinase assay by incubating the lipid extracts with DAG kinase and [γ-³²P]ATP. This reaction converts ceramide to radiolabeled ceramide-1-phosphate.
-
Separate the radiolabeled lipids by TLC.
-
Visualize and quantify the ceramide-1-phosphate spot using a phosphorimager.
-
Normalize the results to the internal standard and total protein or cell number.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cytochrome c Release Assay
This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell fractionation kit or buffers for mitochondrial and cytosolic separation
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against cytochrome c
-
Primary antibody against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker.
-
Visualize the protein bands using a chemiluminescent detection system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.
Caspase Activity Assay
This assay measures the activity of executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with the caspase substrate.
-
Measure the fluorescence or absorbance of the cleaved substrate over time using a microplate reader.
-
Calculate the caspase activity based on the rate of substrate cleavage and normalize to the total protein concentration of the lysate.
Conclusion
This compound represents a promising therapeutic strategy for cancers that have become resistant to conventional therapies due to the overexpression of acid ceramidase. By inhibiting this enzyme, this compound effectively elevates intracellular ceramide levels, thereby reactivating the intrinsic apoptotic pathway. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the mechanism and efficacy of this compound and other modulators of the ceramide signaling pathway. Further research into the specific downstream targets of ceramide and the interplay with other signaling pathways will be crucial for the clinical translation of this approach.
References
- 1. Ceramide in apoptosis signaling: relationship with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity and complexity of ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Nmappd in NMDA Receptor Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Nmappd ((1R,2R)-N-(tetradecanoyl)-2-hydroxy-1-(4-nitrophenyl)-2-aminoethane-1-ol), a potent inhibitor of acid ceramidase, has emerged as a significant modulator of N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides an in-depth analysis of the mechanism by which this compound influences NMDA receptor activity, focusing on its indirect action through the elevation of endogenous ceramides. We will detail the downstream signaling cascade, including the phosphorylation of the GluN2B subunit and the involvement of Calcium/calmodulin-dependent protein kinase II (CaMKII), and present key quantitative data from relevant studies. Furthermore, this guide provides detailed experimental protocols for the key assays cited, intended to be a valuable resource for researchers investigating the therapeutic potential of targeting ceramide metabolism to modulate synaptic plasticity and neuronal function.
Introduction: The NMDA Receptor and Its Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its function is tightly regulated by a variety of endogenous and exogenous molecules.[2] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2]
This compound: An Indirect Modulator of NMDA Receptor Function
This compound is primarily characterized as an inhibitor of acid ceramidase, an enzyme responsible for the breakdown of ceramide into sphingosine and a fatty acid.[3] Its influence on NMDA receptors is not through direct binding but rather through the downstream consequences of acid ceramidase inhibition. By blocking this enzyme, this compound leads to an accumulation of endogenous ceramides within the cell.[3]
Mechanism of Action: Ceramide-Mediated NMDA Receptor Potentiation
Elevated ceramide levels, induced by this compound, have been shown to enhance NMDA receptor-mediated synaptic transmission. The key mechanism involves the modulation of the NMDA receptor complex, specifically through the phosphorylation of the GluN2B subunit.
Signaling Pathway
The proposed signaling pathway initiated by this compound is as follows:
-
This compound inhibits acid ceramidase.
-
Inhibition of acid ceramidase leads to an increase in intracellular ceramide levels.
-
Elevated ceramides promote the phosphorylation of the GluN2B subunit of the NMDA receptor at the Tyr1472 residue.
-
Phosphorylation of GluN2B at Tyr1472 enhances NMDA receptor function, leading to increased calcium influx upon glutamate and glycine binding.
-
The increased calcium influx activates Calcium/calmodulin-dependent protein kinase II (CaMKII).
-
Activated CaMKII can then phosphorylate downstream targets, such as Tau protein at the Ser262 epitope, influencing neuronal function and plasticity.
Quantitative Data
The following tables summarize the key quantitative findings from the study by Laurier-Laurin et al. (2014), which investigated the effects of this compound on NMDA receptor function in rat hippocampal slices.
Table 1: Effect of this compound on NMDA Receptor-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs)
| Treatment Condition | Concentration | Duration | Effect on NMDA fEPSP Slope | Statistical Significance |
| This compound | 25 µM | 3 hours | Increased | p < 0.05 |
| Control (Vehicle) | - | 3 hours | No significant change | - |
Table 2: Effect of this compound on NMDA Receptor Subunit Phosphorylation
| Protein Target | Treatment Condition | Concentration | Duration | Change in Phosphorylation Level | Statistical Significance |
| p-GluN2B (Tyr1472) | This compound | 25 µM | 3 hours | Significantly Increased | p < 0.001 |
| Total GluN2B | This compound | 25 µM | 3 hours | No significant change | - |
| p-GluN1 (Ser896/897) | This compound | 25 µM | 3 hours | No significant change | - |
| Total GluN1 | This compound | 25 µM | 3 hours | No significant change | - |
Experimental Protocols
Hippocampal Slice Electrophysiology
This protocol outlines the methodology for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of rat hippocampal slices to assess the effect of this compound on NMDA receptor-mediated synaptic transmission.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.
-
This compound (25 µM stock solution in DMSO)
-
Vibrating microtome
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 400 µm thick coronal slices containing the hippocampus using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
fEPSP Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
To isolate NMDA receptor-mediated currents, perform recordings in the presence of an AMPA receptor antagonist (e.g., CNQX) and in low magnesium aCSF.
-
Deliver single electrical pulses (0.1 ms duration) every 20 seconds (0.05 Hz) to evoke fEPSPs.
-
Record a stable baseline for at least 20 minutes.
-
Bath apply this compound (25 µM) or vehicle (DMSO) for 3 hours.
-
Continue recording fEPSPs throughout the drug application period.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the normalized fEPSP slopes between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test).
-
Western Blotting for Phosphorylated GluN2B
This protocol describes the detection and quantification of phosphorylated GluN2B at Tyr1472 in hippocampal slices treated with this compound.
Materials:
-
Hippocampal slices treated as described in the electrophysiology section.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-phospho-GluN2B (Tyr1472) and mouse anti-total GluN2B.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Following treatment with this compound or vehicle, immediately homogenize the hippocampal slices in ice-cold lysis buffer.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 7.5% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GluN2B (Tyr1472) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To determine total GluN2B levels, strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with the primary antibody against total GluN2B, followed by the appropriate secondary antibody and detection.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total GluN2B using densitometry software.
-
Normalize the phosphorylated GluN2B signal to the total GluN2B signal for each sample.
-
Compare the normalized values between the this compound and vehicle-treated groups.
-
Therapeutic Potential and Future Directions
The modulation of NMDA receptor function through the inhibition of acid ceramidase presents a novel therapeutic avenue for neurological disorders characterized by synaptic dysfunction. By enhancing NMDA receptor activity, this compound and similar compounds could potentially be beneficial in conditions associated with hypoglutamatergic states. However, it is crucial to consider the potential for excitotoxicity with prolonged or excessive NMDA receptor potentiation.
Future research should focus on:
-
Elucidating the precise molecular interactions between ceramides and the NMDA receptor complex.
-
Investigating the long-term effects of this compound on synaptic plasticity and cognitive function in vivo.
-
Exploring the therapeutic window and potential side effects of acid ceramidase inhibitors in various disease models.
-
Identifying the specific ceramide species responsible for NMDA receptor modulation.
Conclusion
This compound acts as an indirect positive modulator of NMDA receptor function by inhibiting acid ceramidase and thereby increasing intracellular ceramide levels. This leads to an enhancement of NMDA receptor-mediated synaptic transmission, a process that involves the phosphorylation of the GluN2B subunit at Tyr1472 and the subsequent activation of CaMKII. The detailed mechanisms and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting ceramide metabolism for the treatment of neurological and psychiatric disorders.
References
D-Nmappd as an Acid Ceramidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of D-Nmappd ((1R,2R)-N-myristoylamino-4'-nitro-phenylpropandiol-1,3), a potent inhibitor of acid ceramidase (AC). Acid ceramidase is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of AC activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its ability to increase intracellular ceramide levels, a pro-apoptotic lipid, thereby inducing cell death in cancer cells. This document details the mechanism of action of this compound, provides a compilation of its inhibitory activity, outlines detailed experimental protocols for its study, and illustrates the key signaling pathways involved.
Introduction to Acid Ceramidase and Sphingolipid Metabolism
Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," and its dysregulation is a hallmark of many diseases, including cancer.
Acid ceramidase (AC), encoded by the ASAH1 gene, is a key enzyme in this pathway, responsible for the degradation of ceramide. By hydrolyzing ceramide, AC reduces the cellular levels of this tumor-suppressive lipid. Elevated AC activity has been observed in numerous cancers, contributing to therapy resistance and poor prognosis. Therefore, inhibition of AC presents a promising strategy to shift the sphingolipid balance towards apoptosis and enhance the efficacy of cancer therapies.
This compound: An Inhibitor of Acid Ceramidase
This compound, also known as (1R,2R)-B13, is a synthetic ceramide analogue that acts as a potent inhibitor of acid ceramidase. Its chemical structure allows it to interact with the active site of the enzyme, preventing the breakdown of endogenous ceramide. This leads to the accumulation of ceramide within the lysosomes and subsequently in other cellular compartments, triggering apoptotic signaling cascades.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]tetradecanamide |
| Synonyms | (1R,2R)-B13 |
| CAS Number | 35922-06-6[1] |
| Molecular Formula | C23H38N2O5[1] |
| Molecular Weight | 422.56 g/mol [1] |
| Appearance | White to beige powder |
| Solubility | DMSO, Ethanol |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the competitive inhibition of acid ceramidase. This inhibition leads to a significant increase in intracellular ceramide levels. Ceramide then acts as a second messenger to initiate a cascade of events culminating in apoptosis.
Sphingolipid Metabolic Pathway and this compound's Site of Action
The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for this compound.
Ceramide-Induced Apoptosis Signaling Pathway
The accumulation of ceramide triggers both intrinsic and extrinsic apoptotic pathways. A key event is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.
Interaction with NMDA Receptor Signaling
Interestingly, this compound has also been shown to regulate the properties of N-methyl-D-aspartate (NMDA) receptors by enhancing the endogenous production of ceramides.[2] In rat hippocampal slices, this compound treatment led to increased NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[2] The exact molecular mechanism of how ceramide modulates NMDA receptor function is an active area of research, but it is suggested that ceramide may alter the lipid raft environment of the receptor, thereby influencing its activity.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify its effectiveness.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| in vitro enzyme assay | - | ~10 | - | |
| HaCaT | Keratinocytes | ~7 | Cell Proliferation | |
| HL-60 | Promyelocytic Leukemia | 1.5 | Trypan Blue Exclusion | |
| MCF7 | Breast Cancer | 14 | MTT Assay | |
| SW403 | Colon Adenocarcinoma | Induces cell death in a concentration-dependent manner | - | |
| LoVo | Colon Cancer | Reduces tumor growth and metastases in vivo | - |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as an acid ceramidase inhibitor.
Fluorogenic Acid Ceramidase Activity Assay
This assay measures the enzymatic activity of acid ceramidase in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysates
-
This compound
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Assay buffer (e.g., 25 mM Sodium Acetate, pH 4.5)
-
Methanol
-
Sodium periodate (NaIO4) solution
-
Glycine-NaOH buffer (pH 10.6)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare cell lysates from control and treated cells.
-
In a 96-well black microplate, add the cell lysate to the assay buffer.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding methanol.
-
Add NaIO4 solution and incubate in the dark to oxidize the product.
-
Add glycine-NaOH buffer to enhance the fluorescence.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.
Sphingolipid Extraction and Analysis by Mass Spectrometry
This protocol allows for the quantification of intracellular ceramide levels following treatment with this compound.
Materials:
-
Cell pellets
-
Internal standards (e.g., C17-ceramide)
-
Extraction solvent (e.g., isopropanol/water/ethyl acetate, 30:10:60, v/v/v)
-
LC-MS/MS system
Procedure:
-
Harvest and wash cells, then store cell pellets at -80°C.
-
Resuspend cell pellets in a suitable buffer and add internal standards.
-
Add the extraction solvent and vortex thoroughly.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.
-
Perform LC-MS/MS analysis to separate and quantify different ceramide species based on their mass-to-charge ratio.
-
Normalize the ceramide levels to the internal standard and total protein or cell number.
Cytochrome c Release Assay (Western Blot)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Materials:
-
Control and this compound-treated cells
-
Cytosolic and mitochondrial fractionation kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Primary antibodies (anti-cytochrome c, anti-COX IV for mitochondrial fraction control, anti-GAPDH for cytosolic fraction control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and perform subcellular fractionation to separate cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cytochrome c. Also, probe for loading controls (COX IV for mitochondria and GAPDH for cytosol).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates apoptosis.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.
Materials:
-
Control and this compound-treated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells to release intracellular contents.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
An increase in signal in the this compound-treated samples compared to the control indicates an increase in caspase-3 activity.
In Vivo Studies
In vivo studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. In SW403 and LoVo colon cancer mouse models, administration of this compound at 75 mg/kg reduced tumor growth and the number of hepatic metastases. Importantly, at a concentration of 100 µM, this compound showed no effect on the viability of normal rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells, suggesting a degree of tumor selectivity.
Comprehensive pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and detailed toxicology data for this compound are not extensively available in the public domain and represent an area for future investigation.
Conclusion
This compound is a valuable tool for studying the role of acid ceramidase and the broader sphingolipid pathway in health and disease. Its ability to potently inhibit AC and induce ceramide-mediated apoptosis in cancer cells underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's mechanism of action, its quantitative effects, and the experimental protocols necessary for its investigation. Further research into its pharmacokinetic and toxicological profile will be crucial for its translation into clinical applications.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating this compound as an acid ceramidase inhibitor.
References
In-Depth Technical Guide: The Biological Function of (1R,2R)-B13, a Novel Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound (1R,2R)-B13 has been identified as a potent and well-tolerated inhibitor of the Hedgehog (Hh) signaling pathway, demonstrating significant anti-tumor activity in preclinical models of colorectal carcinoma. This technical guide provides a comprehensive overview of the biological function of (1R,2R)-B13, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant signaling pathways. The information presented herein is intended to support further research and development of this promising therapeutic candidate.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various malignancies, including colorectal cancer. A key component of this pathway is the transmembrane protein Smoothened (Smo), which has emerged as a prime therapeutic target. Compound (1R,2R)-B13, a novel small molecule inhibitor, directly targets Smo, effectively suppressing downstream signaling and exhibiting potent anti-proliferative and pro-apoptotic effects in cancer cells. Notably, (1R,2R)-B13 has also demonstrated efficacy against Smo mutants that confer resistance to existing therapies, highlighting its potential to address a significant clinical challenge.
Chemical Identity
The compound referred to as B13 in the pivotal study is chemically identified as (1R,2R)-N-(4-chloro-3-(pyridin-2-yl)phenyl)-N'-(2,2,3,3,3-pentafluoropropyl)cyclohexane-1,2-dicarboxamide . This specific stereoisomer is crucial for its biological activity.
Mechanism of Action
(1R,2R)-B13 functions as a direct antagonist of the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Gli proteins then induce the expression of target genes that promote cell proliferation, survival, and differentiation.
(1R,2R)-B13 binds to the Smo protein, preventing its activation even in the presence of Hh ligands. This blockade of Smo leads to the suppression of the downstream signaling cascade, resulting in the inhibition of Gli1 expression and its nuclear entry. A key advantage of (1R,2R)-B13 is its ability to inhibit the drug-resistant SmoD473H mutant, a common mechanism of acquired resistance to other Smo inhibitors like Vismodegib.
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory action of (1R,2R)-B13 on Smoothened.
Quantitative Biological Data
The anti-tumor activity of (1R,2R)-B13 has been quantified in various colorectal cancer cell lines. The following table summarizes the key inhibitory concentrations (IC50) obtained from MTT assays, which measure cell viability.
| Cell Line | (1R,2R)-B13 IC50 (μM) | Vismodegib IC50 (μM) |
| HCT116 | 0.87 ± 0.09 | 7.54 ± 0.68 |
| SW480 | 1.25 ± 0.13 | 9.32 ± 1.01 |
| LoVo | 2.11 ± 0.24 | 12.67 ± 1.35 |
Data presented as mean ± standard deviation.
These results demonstrate that (1R,2R)-B13 is significantly more potent than the FDA-approved Smo inhibitor, Vismodegib, in these colorectal cancer cell lines.
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the biological function of (1R,2R)-B13.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of (1R,2R)-B13 on colorectal cancer cells.
Protocol:
-
Seed colorectal cancer cells (e.g., HCT116, SW480, LoVo) in 96-well plates at a density of 5x103 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of (1R,2R)-B13 or a control compound (e.g., Vismodegib, DMSO) for 48 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
BODIPY-Cyclopamine Competitive Binding Assay
Objective: To confirm the direct binding of (1R,2R)-B13 to the Smoothened receptor.
Protocol:
-
Transfect HEK293T cells with a plasmid expressing the human Smoothened receptor.
-
After 48 hours, harvest the cells and resuspend them in a binding buffer.
-
Incubate the cells with a fixed concentration of BODIPY-cyclopamine (a fluorescently labeled Smo antagonist) and varying concentrations of (1R,2R)-B13 for 2-4 hours at 37°C.
-
Wash the cells to remove unbound ligands.
-
Analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy.
-
A decrease in fluorescence intensity with increasing concentrations of (1R,2R)-B13 indicates competitive binding to Smo.
Gli1 Luciferase Reporter Assay
Objective: To measure the effect of (1R,2R)-B13 on the transcriptional activity of the Hedgehog pathway.
Protocol:
-
Co-transfect NIH3T3 or other suitable cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence or absence of varying concentrations of (1R,2R)-B13 for 24-30 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Gli transcriptional activity.
Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of (1R,2R)-B13.
Protocol:
-
Subcutaneously inject human colorectal cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment groups (e.g., vehicle control, (1R,2R)-B13, Vismodegib).
-
Administer the treatments (e.g., via oral gavage) daily for a specified period (e.g., 2-3 weeks).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of (1R,2R)-B13.
Conclusion
(1R,2R)-B13 is a novel and highly potent Smoothened antagonist with significant potential for the treatment of colorectal cancer. Its robust in vitro and in vivo activity, coupled with its ability to overcome a clinically relevant resistance mutation, makes it a compelling candidate for further drug development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate this promising compound into a clinical reality.
The Impact of D-NMAPPD on Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-NMAPPD, a potent and specific inhibitor of acid ceramidase, has emerged as a significant pharmacological tool for investigating the intricate roles of sphingolipids in cellular processes. By blocking the degradation of ceramide, this compound induces its accumulation, leading to a cascade of downstream effects with profound implications for cell fate, particularly in the context of cancer biology. This technical guide provides an in-depth analysis of the effects of this compound on sphingolipid metabolism, presenting quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting sphingolipid metabolism.
Introduction to Sphingolipid Metabolism and the Role of Acid Ceramidase
Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as bioactive signaling molecules involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] At the heart of sphingolipid metabolism lies ceramide, a central molecule that can be metabolized through various pathways to generate other bioactive sphingolipids such as sphingosine and sphingosine-1-phosphate (S1P).[2] The balance between the levels of these sphingolipids, often referred to as the "sphingolipid rheostat," is critical in determining cell fate.[3]
Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[4] By degrading ceramide, AC plays a pivotal role in maintaining cellular sphingolipid homeostasis. Dysregulation of AC activity has been implicated in various diseases, including cancer, where its overexpression can contribute to therapeutic resistance by reducing pro-apoptotic ceramide levels.[5]
This compound: A Potent Inhibitor of Acid Ceramidase
This compound ((1R,2R)-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)tetradecanamide), also known as (1R,2R)-B13, is a well-characterized inhibitor of acid ceramidase. Its inhibitory action leads to a significant increase in intracellular ceramide levels, thereby shifting the sphingolipid balance towards apoptosis.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various studies, demonstrating its potent inhibitory and cytotoxic effects.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Acid Ceramidase Inhibition) | In vitro | ~10 µM | |
| IC50 (Cytotoxicity) | HaCaT keratinocytes | ~7 µM | |
| HL60 cells | 1.5 µM | ||
| MCF7 cells | 14 µM | ||
| Ceramide Accumulation | A375, M186, Mel2A, M221 melanoma cells | Strong accumulation at 25 µM for 24h | |
| In Vivo Tumor Growth Reduction | SW403 and LoVo colon cancer mouse xenograft models | Significant reduction at 75 mg/kg |
Table 1: Quantitative Effects of this compound
Signaling Pathways Modulated by this compound-Induced Ceramide Accumulation
The accumulation of ceramide following the inhibition of acid ceramidase by this compound triggers a signaling cascade that culminates in apoptosis. A key event in this pathway is the release of cytochrome C from the mitochondria into the cytosol, which subsequently activates the caspase cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound's effects on sphingolipid metabolism.
Cell Culture and this compound Treatment
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., SW403, LoVo, MCF-7) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for lipid extraction) at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis.
Measurement of Acid Ceramidase Activity
Several methods are available to measure acid ceramidase activity, including fluorescence-based assays and those using radiolabeled substrates.
Fluorogenic Assay Protocol (adapted from):
-
Cell Lysis: Prepare cell lysates from control and this compound-treated cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a fluorogenic substrate for acid ceramidase (e.g., Rbm14-12) in an acidic buffer (pH 4.5).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the released product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculation: Calculate the acid ceramidase activity, typically expressed as pmol or nmol of product formed per hour per mg of protein.
Quantification of Ceramide Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of different ceramide species.
Protocol Outline (adapted from):
-
Lipid Extraction:
-
Harvest cells and wash with PBS.
-
Perform a lipid extraction using a solvent system such as chloroform:methanol.
-
Include an internal standard (e.g., a non-endogenous ceramide species) to correct for extraction efficiency and instrument variability.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the different ceramide species using a suitable chromatography column (e.g., C18).
-
Detect and quantify the individual ceramide species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ceramide standards.
-
Quantify the amount of each ceramide species in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and protein concentration.
-
Conclusion
This compound is a valuable tool for elucidating the roles of ceramide and acid ceramidase in cellular signaling and disease. Its ability to potently and specifically inhibit acid ceramidase allows for the controlled manipulation of intracellular ceramide levels, providing a powerful approach to study the downstream consequences of ceramide accumulation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the effects of this compound on sphingolipid metabolism and explore its potential as a therapeutic agent, particularly in the field of oncology. Further research into the nuanced effects of this compound on different ceramide species and its impact on other cellular pathways will undoubtedly continue to expand our understanding of sphingolipid biology.
References
- 1. scbt.com [scbt.com]
- 2. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
The Role of D-Nmappd in Neuroblastoma Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. Novel therapeutic strategies are urgently needed. This technical guide explores the role of D-Nmappd, a potent acid ceramidase inhibitor, in neuroblastoma cell signaling. By inhibiting acid ceramidase, this compound is hypothesized to increase intracellular levels of ceramide, a bioactive sphingolipid known to be a key regulator of cellular stress responses, including apoptosis. This guide details the inferred mechanism of action of this compound, focusing on its impact on the PI3K/Akt survival pathway and the intrinsic apoptotic cascade. We provide a compilation of quantitative data from related compounds to illustrate the potential efficacy of this compound, detailed experimental protocols for its investigation, and visualizations of the pertinent signaling pathways and workflows.
Introduction to this compound and its Target: Acid Ceramidase
This compound is a small molecule inhibitor of acid ceramidase (AC).[1] Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. In many cancers, the upregulation of acid ceramidase leads to decreased intracellular ceramide levels, contributing to therapeutic resistance and cell survival. By inhibiting this enzyme, this compound is expected to induce the accumulation of ceramide, a pro-apoptotic lipid second messenger.[2]
The Central Role of Ceramide in Neuroblastoma Cell Fate
Ceramide is a critical signaling molecule involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[3] In the context of neuroblastoma, an increase in intracellular ceramide levels has been shown to trigger apoptotic cell death.[4] This is achieved through the modulation of key signaling pathways that govern cell survival and demise.
Inferred Signaling Pathways of this compound in Neuroblastoma
Based on its function as an acid ceramidase inhibitor, the signaling pathway of this compound in neuroblastoma can be inferred to be mediated by the accumulation of ceramide. This accumulation is hypothesized to impact two major signaling cascades: the PI3K/Akt survival pathway and the intrinsic apoptosis pathway.
Inhibition of the PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer, including neuroblastoma.[5] Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. Ceramide has been shown to negatively regulate the PI3K/Akt pathway. The accumulation of ceramide, induced by this compound, is expected to lead to the dephosphorylation and inactivation of Akt, thereby sensitizing neuroblastoma cells to apoptosis.
Activation of the Intrinsic Apoptotic Pathway
The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Ceramide can directly and indirectly influence the localization and activity of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.
Quantitative Data on Ceramide-Inducing Agents in Cancer Cells
While direct quantitative data for this compound in neuroblastoma cell lines is not yet available in the public domain, the following tables summarize the effects of other acid ceramidase inhibitors and ceramide-inducing agents in various cancer cell lines, providing a strong rationale for the potential efficacy of this compound.
Table 1: IC50 Values of Acid Ceramidase Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| B-13 | LNCaP | Prostate Cancer | ~10 | |
| B-13 | PC3 | Prostate Cancer | >10 | |
| Ceranib-2 | T-98G | Glioblastoma | 7 (24h), 0.9 (48h) | |
| W000113402_C12 | A375 (overexpressing ASAH1) | Melanoma | 32 | |
| Oxazolone Carboxamide (32a) | Human Acid Ceramidase (hAC) | (in vitro) | 0.337 |
Table 2: Effects of Ceramide-Inducing Agents on Neuroblastoma Cells
| Agent | Neuroblastoma Cell Line | Effect | Quantitative Measure | Reference |
| N-(4-hydroxyphenyl)retinamide (4-HPR) | SMS-LHN, CHLA-90 | Increased intracellular ceramide | Up to ~10-fold increase | |
| C2-ceramide | NB16 | Loss of cell viability | ~75% loss at 20 µM for 20h | |
| C2-ceramide | NB16 | Apoptosis | ~25% apoptotic cells | |
| C2-ceramide | SH-SY5Y | Decreased cell viability | ~60% decrease at 25 µM for 24h |
Experimental Protocols
To facilitate the investigation of this compound in neuroblastoma, this section provides detailed protocols for key experiments.
Neuroblastoma Cell Culture (SH-SY5Y)
The SH-SY5Y human neuroblastoma cell line is a commonly used model for studying neuroblastoma biology.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.
-
Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of Acid ceramidase by novel B-13 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Functional Analysis of D-Nmappd: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nmappd, also known as (1R,2R)-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-tetradecanamide or (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase (aCDase).[1][2] This enzyme plays a critical role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine and a free fatty acid. By inhibiting aCDase, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid second messenger implicated in a variety of cellular processes, most notably apoptosis.[2] This technical guide provides a comprehensive overview of the structural and functional aspects of this compound, including its physicochemical properties, mechanism of action, and its effects on key signaling pathways. Detailed protocols for relevant experimental analyses are also provided to facilitate further research and drug development efforts.
Structural Analysis of this compound
While a co-crystal structure of this compound bound to acid ceramidase is not publicly available, its chemical structure and the known architecture of the aCDase active site allow for a putative model of interaction.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₈N₂O₅ | [2] |
| Molecular Weight | 422.6 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
Putative Binding Interaction with Acid Ceramidase
The crystal structure of human acid ceramidase reveals a hydrophobic channel leading to the catalytic active site. It is hypothesized that this compound, being a ceramide analog, binds within this hydrophobic channel. The tetradecanamide tail of this compound likely occupies the same hydrophobic pocket as the fatty acid chain of ceramide. The polar head group, containing the hydroxymethyl and nitrophenyl groups, is positioned to interact with key residues in the active site, thereby blocking substrate access and inhibiting enzymatic activity.
Functional Analysis of this compound
The primary function of this compound is the inhibition of acid ceramidase, which has significant downstream consequences on cellular signaling, primarily through the accumulation of ceramide.
Inhibition of Acid Ceramidase
This compound is a potent inhibitor of acid ceramidase. The inhibition of this enzyme disrupts the normal catabolism of ceramide, leading to its accumulation within the cell.
Ceramide-Mediated Apoptosis Signaling Pathway
The accumulation of intracellular ceramide is a well-established trigger for apoptosis. This compound-induced ceramide accumulation activates a signaling cascade that culminates in programmed cell death. A simplified representation of this pathway is depicted below.
Modulation of NMDA Receptor Signaling
In addition to its role in apoptosis, this compound has been shown to regulate the properties of N-methyl-D-aspartate (NMDA) receptors by enhancing the endogenous production of ceramides. This suggests a potential role for this compound in modulating synaptic plasticity and neuronal function. The precise mechanism of this modulation is still under investigation, but it is thought to involve ceramide-induced alterations in the lipid environment of the neuronal membrane, which in turn affect NMDA receptor conformation and function.
Experimental Protocols
In Vitro Acid Ceramidase Inhibition Assay
This protocol is adapted from a method for determining acid ceramidase activity using a fluorescent substrate.
Materials:
-
Recombinant human acid ceramidase
-
This compound
-
Fluorescent ceramidase substrate (e.g., RBM14-12)
-
Assay Buffer: 250 mM sodium acetate (pH 4.0), 5 mM EDTA, 0.7% (w/v) Triton X-100, 0.4% (w/v) Tween 20, 0.4% (w/v) Igepal CA-630
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black microplate, add 35 µL of the recombinant acid ceramidase solution.
-
Add 5 µL of this compound solution at various concentrations (to determine IC₅₀) or a fixed concentration to the wells. Include a vehicle control (DMSO).
-
Add 60 µL of assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorescent ceramidase substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate.
-
Calculate the percent inhibition of acid ceramidase activity for each concentration of this compound.
Quantification of Intracellular Ceramide Levels by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of intracellular ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards (e.g., C17:0 ceramide)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.
-
Harvest the cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform lipid extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell suspension.
-
Add the internal standard to each sample.
-
Vortex vigorously and incubate on ice.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS system equipped with a suitable column and operating in multiple reaction monitoring (MRM) mode to detect and quantify specific ceramide species.
-
Normalize the ceramide levels to the amount of protein or cell number.
Annexin V/Propidium Iodide Apoptosis Assay
This protocol describes a common flow cytometry-based method to quantify apoptosis using Annexin V and propidium iodide (PI) staining.
Materials:
-
Cells treated with this compound or vehicle
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and quadrants for data analysis. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
This compound is a valuable research tool for studying the roles of acid ceramidase and ceramide in cellular processes. Its ability to potently and specifically inhibit aCDase, leading to ceramide accumulation and subsequent apoptosis, makes it a promising candidate for further investigation in the context of cancer therapy and other diseases characterized by dysregulated sphingolipid metabolism. Furthermore, its effects on NMDA receptor signaling open up avenues for its exploration in neuroscience research. The detailed protocols provided in this guide are intended to facilitate robust and reproducible research into the multifaceted activities of this compound. Further studies, particularly those aimed at elucidating the precise molecular interactions between this compound and acid ceramidase, will be crucial for the rational design of next-generation inhibitors with improved therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Dissolving D-Nmappd for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Nmappd, also known as (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase.[1][2] By blocking the degradation of ceramide, this compound leads to the intracellular accumulation of this bioactive sphingolipid.[1][2] Elevated ceramide levels play a crucial role in various cellular signaling pathways, including the induction of apoptosis, cell cycle arrest, and the regulation of neuronal signaling.[1] These properties make this compound a valuable tool for research in oncology and neurobiology. Due to its hydrophobic nature, proper dissolution is critical for its effective use in in vitro assays. These application notes provide detailed protocols for the solubilization and application of this compound in a laboratory setting.
Data Presentation: Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that this compound is sparingly soluble in aqueous buffers alone.
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (Ethanol for up to 20 mg/mL or DMSO for up to 10 mg/mL) to the tube.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.
-
Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the concentrated stock solution into an aqueous cell culture medium for in vitro experiments. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements as required for your cell line.
-
Sterile tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, perform a serial dilution. a. First, dilute the concentrated stock solution into a small volume of pre-warmed cell culture medium. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of medium to get a 100 µM intermediate solution. b. Vortex the intermediate solution gently. c. Further dilute this intermediate solution into the final volume of cell culture medium to achieve the desired final concentration.
-
Direct Dilution (for lower concentrations): For lower final concentrations, you can directly add the required volume of the stock solution to the final volume of the cell culture medium. It is recommended to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent precipitation.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., DMSO) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Final Check: Ensure the final working solution is clear and free of any precipitate before adding it to your cells. It is not recommended to store the aqueous working solution for more than one day.
Mandatory Visualizations
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action for this compound. By inhibiting acid ceramidase, it prevents the breakdown of ceramide into sphingosine and a fatty acid. The resulting accumulation of ceramide triggers downstream signaling cascades that can lead to apoptosis and modulate neuronal activity via NMDA receptors.
References
D-Nmappd Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nmappd, also known as B13, is a potent inhibitor of acid ceramidase, an enzyme responsible for the degradation of ceramide.[1] In cancer cells, the accumulation of ceramide, a bioactive sphingolipid, triggers apoptotic cell death.[2][3][4] Preclinical studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines and inhibit tumor growth in in vivo models.[5] Notably, in mouse xenograft models of human colon cancer using SW403 and LoVo cell lines, administration of this compound at a dose of 75 mg/kg resulted in the prevention of tumor growth. This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, based on established research.
Mechanism of Action: Ceramide-Induced Apoptosis
This compound functions by inhibiting acid ceramidase, leading to an intracellular accumulation of ceramide. Elevated ceramide levels initiate a signaling cascade that culminates in apoptosis through both intrinsic and extrinsic pathways. This involves the release of cytochrome c from the mitochondria and the activation of caspases, key executioners of programmed cell death.
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.
Data Presentation
The following tables summarize representative quantitative data from mouse xenograft studies investigating the efficacy of this compound. The data reflects the reported outcome of significant tumor growth inhibition.
Table 1: Effect of this compound on Tumor Volume in SW403 Colon Cancer Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Vehicle Control | 100 ± 15 | 250 ± 30 | 550 ± 55 | 1100 ± 110 | 1800 ± 180 |
| This compound (75 mg/kg) | 100 ± 14 | 95 ± 12 | 90 ± 11 | 85 ± 10 | 80 ± 9 |
Data are presented as mean tumor volume ± standard deviation and are representative of published findings.
Table 2: Effect of this compound on Tumor Volume in LoVo Colon Cancer Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Vehicle Control | 100 ± 16 | 280 ± 35 | 620 ± 60 | 1250 ± 130 | 2100 ± 220 |
| This compound (75 mg/kg) | 100 ± 15 | 98 ± 13 | 92 ± 10 | 88 ± 9 | 82 ± 8 |
Data are presented as mean tumor volume ± standard deviation and are representative of published findings.
Table 3: Body Weight Monitoring in Tumor-Bearing Mice
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |
| Vehicle Control | 20.1 ± 1.0 | 20.3 ± 1.1 | 20.5 ± 1.2 | 20.6 ± 1.3 | 20.7 ± 1.4 |
| This compound (75 mg/kg) | 20.2 ± 1.1 | 20.1 ± 1.0 | 20.0 ± 1.1 | 19.9 ± 1.2 | 19.8 ± 1.3 |
Data are presented as mean body weight ± standard deviation. No significant weight loss was reported in this compound treated animals.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Propylene glycol, sterile
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, to create a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
For intraperitoneal (i.p.) injection, the final vehicle should consist of 20% DMSO and 80% propylene glycol.
-
Calculate the required volume of the this compound stock solution and vehicle needed for the desired final concentration and total injection volume.
-
On the day of injection, prepare the final this compound formulation by diluting the stock solution with the appropriate vehicle. For example, to prepare a 100 µL injection volume for a 20g mouse at a dose of 75 mg/kg, you would need 1.5 mg of this compound.
-
Mix the formulation thoroughly by vortexing immediately before administration to ensure a homogenous suspension.
Establishment of Subcutaneous Colon Cancer Xenografts
Materials:
-
SW403 or LoVo human colon adenocarcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Protocol:
-
Culture SW403 or LoVo cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells by washing with PBS, followed by trypsinization.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 2.5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 7-14 days.
-
Once tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
References
- 1. The ceramide analog, B13, induces apoptosis in prostate cancer cell lines and inhibits tumor growth in prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
Application Notes and Protocols for D-Nmappd in Colon Cancer Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Nmappd, a ceramidase inhibitor, in preclinical animal studies of colon cancer. The following protocols are based on established methodologies for xenograft models and the known mechanism of this compound, which involves inducing apoptosis through the accumulation of intracellular ceramide.
Introduction
This compound is an inhibitor of acid ceramidase, an enzyme that breaks down ceramide into sphingosine. By inhibiting this enzyme, this compound leads to the accumulation of intracellular ceramide, a bioactive lipid known to mediate apoptosis.[1][2][3] Preclinical studies have demonstrated that this compound induces cell death in colon adenocarcinoma cells and reduces tumor growth and hepatic metastases in mouse xenograft models, making it a promising candidate for further investigation in colon cancer therapy.[3]
The primary mechanism of action for this compound in colon cancer involves the intrinsic apoptotic pathway. The accumulation of ceramide leads to the release of cytochrome C from the mitochondria, which in turn activates caspases, ultimately leading to programmed cell death.[3]
Key Experimental Data
The following tables summarize quantitative data from representative studies investigating the effects of this compound on colon cancer.
Table 1: In Vivo Efficacy of this compound in Colon Cancer Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Reduction in Hepatic Metastases | Reference |
| Mouse Xenograft | SW403 | This compound | 75 mg/kg | Significant | Significant | |
| Mouse Xenograft | LoVo | This compound | 75 mg/kg | Significant | Significant |
Table 2: In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines
| Cell Line | Assay | Metric | This compound Concentration | Effect | Reference |
| SW403 | Viability Assay | Cell Death | Time and Concentration-Dependent | Induces Apoptosis | |
| SW403 | Biochemical Assay | Intracellular Ceramide | Not Specified | Increased Accumulation | |
| SW403 | Biochemical Assay | Cytochrome C Release | Not Specified | Increased Release |
Signaling Pathway
The signaling pathway initiated by this compound leading to apoptosis in colon cancer cells is illustrated below.
Experimental Protocols
The following are detailed protocols for conducting a colon cancer animal study using this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Prepare the vehicle solution. The recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the final working solution. To prepare a 1 mL working solution with a final concentration of 5 mg/mL this compound, for example:
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Ensure complete dissolution. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare freshly. It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: Subcutaneous Colon Cancer Xenograft Model and this compound Treatment
Materials:
-
SW403 or LoVo human colon adenocarcinoma cells
-
Complete culture medium (e.g., Leibovitz's L-15 Medium with 10% fetal bovine serum for SW403)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound working solution (from Protocol 1)
-
Vehicle solution (control)
Experimental Workflow Diagram:
Procedure:
-
Cell Culture:
-
Culture SW403 or LoVo cells according to standard protocols. For SW403, use Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum and incubate at 37°C in a non-CO2 incubator.
-
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension (containing 0.5-2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Administer this compound (e.g., 75 mg/kg) or the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection).
-
The frequency of administration should be determined based on preliminary studies, but a daily or every-other-day schedule is common.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
The study should be terminated when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive distress.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Examine organs such as the liver for evidence of metastasis.
-
Protocol 3: Assessment of Apoptosis and Cell Proliferation in Tumor Tissue
Materials:
-
Excised tumor tissues (fixed in 10% neutral buffered formalin and embedded in paraffin)
-
Microtome
-
Microscope slides
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Antibodies for proliferation markers (e.g., Ki-67, PCNA)
-
Immunohistochemistry (IHC) reagents
-
Microscope
Procedure:
-
Tissue Processing:
-
Section the paraffin-embedded tumor tissues at 4-5 µm thickness and mount on slides.
-
-
TUNEL Staining for Apoptosis:
-
Follow the manufacturer's instructions for the TUNEL assay kit to detect apoptotic cells.
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Image the slides using a fluorescence microscope.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.
-
-
Immunohistochemistry for Proliferation Markers:
-
Perform IHC for Ki-67 or PCNA to assess cell proliferation.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary antibody (anti-Ki-67 or anti-PCNA).
-
Incubate with a suitable secondary antibody and detection system (e.g., HRP-DAB).
-
Counterstain with hematoxylin.
-
Image the slides using a bright-field microscope.
-
Quantify the proliferation index by counting the number of positively stained cells relative to the total number of cells.
-
Concluding Remarks
These protocols provide a framework for investigating the anti-cancer effects of this compound in colon cancer animal models. It is crucial to adapt these protocols to the specific research questions and available resources. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments. Careful experimental design, including appropriate sample sizes and statistical analysis, is essential for obtaining robust and reproducible results.
References
Application Notes and Protocols: Measuring Cell Viability upon D-Nmappd Treatment using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of D-Nmappd, an acid ceramidase inhibitor, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.
Introduction
This compound ((1R,2R)-N-[(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]) is a potent inhibitor of acid ceramidase, an enzyme responsible for the breakdown of ceramide into sphingosine and fatty acid.[1][2] Inhibition of this enzyme leads to an intracellular accumulation of ceramide, a bioactive lipid known to be a key player in various cellular processes including apoptosis (programmed cell death), cell cycle arrest, and senescence.[3][4] By increasing endogenous ceramide levels, this compound has demonstrated anti-cancer effects, inducing apoptotic cell death in various cancer cell lines.[1] The MTT assay offers a reliable method to quantify the cytotoxic and anti-proliferative effects of this compound by measuring the metabolic activity of cells, which is directly proportional to the number of viable cells.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on different human cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |
| MCF7 | Breast Cancer | 48 hours | 27.7 µM | |
| SW403 | Colon Adenocarcinoma | Time- and concentration-dependent | Not Specified | |
| LoVo | Colon Cancer | Not Specified | Not Specified |
Experimental Protocols
Materials
-
This compound (e.g., from MedChemExpress, Cayman Chemical)
-
Target cancer cell lines (e.g., MCF7, SW403)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Protocol
-
Cell Seeding:
-
Harvest and count cells to be tested.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and subsequent apoptosis.
Experimental Workflow for MTT Assay with this compound
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
References
D-Nmappd Storage and Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nmappd ((1R,2R)-N-myristoylamino-4'-nitro-phenylpropandiol-1,3), also known as (1R,2R)-B13, is a potent inhibitor of acid ceramidase, an enzyme implicated in various cellular processes, including apoptosis.[1][2] Its role as a potential therapeutic agent necessitates a thorough understanding of its storage requirements and stability profile to ensure its efficacy and safety in research and drug development. These application notes provide detailed information on the recommended storage conditions for this compound, its stability under various conditions, and protocols for handling and stability assessment.
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and activity over time. The following table summarizes the recommended storage conditions for the compound in both solid form and as stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Crystalline Powder) | -20°C[1][2][3] | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. |
| 2-8°C | Short-term | For routine use, short-term storage at refrigerated temperatures is acceptable. | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for shorter-term storage of working solutions. | |
| Aqueous Solutions | 2-8°C | Not recommended for > 1 day | This compound has low aqueous solubility and stability. Prepare fresh for each use. |
Stability Profile
The stability of this compound is influenced by temperature, pH, light, and oxidative stress. The following tables present a summary of its stability under forced degradation conditions. Note: The following data is illustrative and intended to guide stability study design. Specific results may vary.
Table 1: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Parameters | Observation | Potential Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | Amide hydrolysis products |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Very rapid degradation | Amide hydrolysis products |
| Oxidative | 6% H₂O₂, RT, 24h | Moderate degradation | Oxidation of the secondary alcohol |
| Thermal | 80°C, 72h (solid) | Minor degradation | Unspecified thermal degradants |
| Photostability | ICH Q1B conditions | Potential for degradation | Photoreduction of the nitro group |
Signaling Pathways and Degradation
Proposed Degradation Pathway of this compound
This compound contains two primary functional groups susceptible to degradation: an amide linkage and a nitroaromatic group. Under hydrolytic conditions (acidic or basic), the amide bond is likely to be the primary site of degradation, yielding the corresponding carboxylic acid (myristic acid) and an aminodiol. The nitro group on the aromatic ring is susceptible to reduction, particularly under photolytic conditions, which could lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
Caption: A diagram illustrating the proposed degradation pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for experimental use.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound solid using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 6% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Thermostatic oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: For each condition, prepare a solution of this compound at a final concentration of approximately 100 µg/mL in the respective stress medium.
-
Acidic Hydrolysis: Mix equal volumes of this compound stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Basic Hydrolysis: Mix equal volumes of this compound stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 12% H₂O₂ to achieve a final H₂O₂ concentration of 6%. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of this compound solid in a vial and incubate in an oven at 80°C. At each time point, dissolve a portion of the solid in a suitable solvent for analysis.
-
Photostability: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). For basic hydrolysis, earlier time points may be necessary.
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Method Development Workflow:
Caption: A flowchart outlining the steps for developing a stability-indicating HPLC method.
Handling Precautions for Photosensitive Compounds
Given the presence of a nitroaromatic group, this compound may be sensitive to light. General precautions for handling photosensitive compounds should be followed:
-
Work in an area with subdued lighting.
-
Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light.
-
Minimize the exposure of the compound, both in solid and solution form, to direct sunlight or strong artificial light.
Conclusion
This compound is a stable compound when stored under the recommended conditions. As a solid, it can be stored at -20°C for at least four years. Stock solutions in DMSO are stable for up to six months at -80°C. The compound is susceptible to degradation under harsh hydrolytic, oxidative, and photolytic conditions. The provided protocols offer a framework for the proper handling, storage, and stability assessment of this compound, which is essential for obtaining reliable and reproducible results in research and drug development.
References
- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Nmappd: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive information on the procurement and application of D-Nmappd, a potent acid ceramidase inhibitor.
This compound, also known as (1R,2R)-B13, is a valuable tool for studying the role of ceramide in various cellular processes, particularly apoptosis. By inhibiting acid ceramidase, this compound leads to the accumulation of intracellular ceramide, a bioactive sphingolipid that acts as a second messenger in signaling pathways controlling cell death, proliferation, and differentiation.[1][2][3] These application notes and protocols are designed to facilitate the effective use of this compound in pre-clinical research and drug discovery.
Supplier and Purchasing Information
A variety of vendors supply this compound for research purposes. The following table summarizes key purchasing information from several prominent suppliers to aid in procurement decisions. It is important to note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number(s) | Purity | Available Quantities | Price (USD, Approx.) | Shipping Conditions |
| Cayman Chemical | 10006305 | ≥98% | 1 mg, 5 mg, 10 mg, 50 mg | $29, $107, $197, $773 | Room temperature (continental US) |
| MedChemExpress | HY-124962 | 99.74% | 10 mM*1 mL (in DMSO), 5 mg, 10 mg, 50 mg, 100 mg | $105 (solution), $70, $120, $420, $700 | Room temperature |
| Santa Cruz Biotechnology | sc-221515 | Not specified | 1 mg, 5 mg, 10 mg | Contact for pricing | Not specified |
| AbMole BioScience | M4125 | ≥99.0% | 5 mg, 10 mg, 50 mg, 100 mg | Contact for pricing | Not specified |
| United States Biological | 445615 | Highly Purified | Not specified | $305 | Room Temperature |
| Sigma-Aldrich | SML2358 | ≥98% (HPLC) | 5 mg, 25 mg | $72.10, $291.00 | 2-8°C |
| APExBIO | B4784 | >98% | 5 mg, 10 mg, 50 mg, 100 mg | $65, $110, $380, $620 | Not specified |
Application Notes
Mechanism of Action
This compound functions as a potent and specific inhibitor of acid ceramidase (AC).[4] AC is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[5] By inhibiting this enzyme, this compound effectively blocks the degradation of ceramide, leading to its accumulation within the cell. Ceramide is a critical bioactive lipid that can initiate and execute apoptosis through various mechanisms, including the activation of stress-activated protein kinases (SAPK)/c-jun kinase (JNK) cascades and the regulation of key apoptotic proteins. The accumulation of ceramide has been shown to induce cytochrome C release from the mitochondria, a key event in the intrinsic apoptotic pathway.
Furthermore, this compound has been observed to regulate the properties of N-methyl-D-aspartate (NMDA) receptors by enhancing the endogenous production of ceramides. This suggests a potential role for this compound in neuroscience research, particularly in the context of synaptic plasticity and excitotoxicity.
In Vitro and In Vivo Activity
-
In Vitro: this compound has been demonstrated to induce apoptosis in a time- and concentration-dependent manner in various cancer cell lines, including colon adenocarcinoma (SW403 and LoVo) and malignant melanoma cells. Notably, it shows selectivity, having no significant effect on the viability of normal rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells at effective concentrations. The apoptotic effects of this compound can be prevented by caspase inhibitors, confirming its mechanism of action through the apoptotic cascade.
-
In Vivo: In animal models, this compound has shown significant anti-tumor activity. For instance, in mouse xenograft models of human colon cancer (SW403 and LoVo), administration of this compound (e.g., at 75 mg/kg) resulted in reduced tumor growth and a decrease in the number of hepatic metastases.
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted as necessary for specific cell types and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., SW403)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Measurement of Intracellular Ceramide Accumulation
This protocol outlines a method for quantifying changes in intracellular ceramide levels following this compound treatment using liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PBS
-
Methanol
-
Chloroform
-
Internal standards (e.g., C17-ceramide)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at the desired concentration and for the appropriate time. Include vehicle-treated control cells.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Lipid Extraction: Centrifuge the cells at 1000 x g for 5 minutes at 4°C. Discard the supernatant. Add a mixture of chloroform and methanol (e.g., 2:1 v/v) containing the internal standard to the cell pellet.
-
Phase Separation: Vortex the mixture vigorously and incubate on ice for 30 minutes. Add water to induce phase separation. Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system to separate and quantify different ceramide species relative to the internal standard.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., SW403 or LoVo)
-
Matrigel (optional)
-
Sterile PBS or other appropriate vehicle
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation in a suitable vehicle. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule (e.g., 75 mg/kg daily). Administer the vehicle alone to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to evaluate the efficacy of this compound.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and downstream activation of apoptotic pathways.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in cancer research.
References
Application Notes and Protocols for In Vivo Delivery of D-Nmappd
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nmappd ((1R,2R)-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-tetradecanamide), also known as (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase (AC).[1][2] By blocking the degradation of ceramide, this compound leads to the intracellular accumulation of this bioactive sphingolipid.[2][3] Elevated ceramide levels have been shown to induce apoptosis in various cancer cell lines and modulate neuronal signaling pathways, specifically those involving the N-methyl-D-aspartate (NMDA) receptor.[1] These properties make this compound a promising therapeutic candidate for cancer and neurological disorders.
This document provides detailed application notes and protocols for the in vivo delivery of this compound in preclinical research models. It includes recommended formulations, administration routes, and dosages based on published studies, as well as detailed experimental procedures.
Data Presentation
In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Value | Reference |
| Animal Model | SW403 and LoVo colon cancer mouse xenograft models | |
| Compound | This compound | |
| Dosage | 75 mg/kg | |
| Administration Route | Intraperitoneal (IP) injection | |
| Frequency | Not specified | |
| Vehicle | Not specified in the primary publication, but suitable vehicles are described in the protocols below. | |
| Observed Effects | Reduced tumor growth and number of hepatic metastases. |
Solubility of this compound
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 20 mg/ml |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/ml |
Data obtained from commercial supplier datasheets.
Signaling Pathways
This compound-Induced Apoptosis in Cancer Cells
This compound inhibits acid ceramidase, leading to an accumulation of intracellular ceramide. Ceramide acts as a second messenger in the apoptotic cascade. It can directly induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptosis.
This compound-Mediated Modulation of NMDA Receptor Signaling
In the central nervous system, this compound-induced ceramide accumulation has been shown to regulate the properties of NMDA receptors. The precise mechanism is still under investigation but is thought to involve the modulation of the lipid raft environment where these receptors are located. This can alter receptor trafficking and function, impacting synaptic plasticity.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in a Co-solvent Formulation
This protocol is suitable for systemic delivery of this compound and is based on a common formulation for hydrophobic compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with 27-30G needles
-
70% Ethanol
-
Mice (e.g., BALB/c or C57BL/6, appropriately housed and handled according to IACUC guidelines)
Experimental Workflow:
References
- 1. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Apoptosis After D-Nmappd Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nmappd is a potent inhibitor of ceramidase, an enzyme responsible for the breakdown of ceramide.[1] By blocking this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid that acts as a second messenger in various cellular processes, including the induction of apoptosis.[1] This accumulation of ceramide is a key event that triggers the mitochondrial or intrinsic pathway of apoptosis. This involves the release of cytochrome C from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, with caspase-3 being a crucial executioner caspase.[1] The activation of caspase-3 ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Understanding and quantifying the apoptotic effects of this compound is critical for its development as a potential therapeutic agent, particularly in oncology.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of apoptosis induced by this compound treatment in cancer cell lines.
Data Presentation
The following tables summarize quantitative data obtained from studies on ceramidase inhibitors, illustrating the pro-apoptotic effects of these compounds. While direct quantitative data for this compound is not publicly available, the data presented for its close analog, d-erythro-MAPP, which also functions as a ceramidase inhibitor, provides a representative example of the expected apoptotic induction.[2]
Table 1: Apoptosis in MCF-7 Human Breast Cancer Cells Treated with d-erythro-MAPP [2]
MCF-7 cells were treated with the IC50 concentration (4.4 µM) of d-erythro-MAPP for 24 hours. Apoptosis was quantified using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
| Cell Population | Percentage of Cells (Mean) |
| Live Cells | 60.00% |
| Dead Cells | 3.15% |
| Early Apoptotic Cells | 25.80% |
| Late Apoptotic Cells | 11.05% |
| Total Apoptotic Cells | 36.85% |
Table 2: Time-Dependent and Concentration-Dependent Induction of Apoptosis (Hypothetical Data for this compound)
This table presents a hypothetical dose-response and time-course for apoptosis induction by this compound in a generic cancer cell line, as would be determined by Annexin V/PI staining and flow cytometry.
| This compound Conc. (µM) | Treatment Time (hours) | % Apoptotic Cells (Early + Late) |
| 0 (Control) | 24 | 5.2 ± 1.1 |
| 1 | 24 | 15.8 ± 2.3 |
| 5 | 24 | 38.5 ± 4.1 |
| 10 | 24 | 62.1 ± 5.5 |
| 5 | 12 | 20.3 ± 3.0 |
| 5 | 24 | 38.5 ± 4.1 |
| 5 | 48 | 55.9 ± 4.8 |
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits ceramidase, leading to ceramide accumulation and subsequent apoptosis.
General Experimental Workflow for Quantifying Apoptosis
Caption: Workflow for assessing apoptosis after this compound treatment.
Experimental Protocols
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and collect it in a centrifuge tube.
-
Wash the cells with PBS and aspirate.
-
Add trypsin to detach the cells and incubate briefly.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound treated cells on coverslips or slides
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (combine TdT enzyme and labeled dUTPs in reaction buffer).
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
Include a positive control (treat cells with DNase I) and a negative control (omit the TdT enzyme).
-
-
Detection and Counterstaining:
-
Wash the cells three times with PBS.
-
If using an indirect detection method (e.g., BrdU-based kit), incubate with the fluorescently labeled antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on slides with mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.
-
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of the executioner caspase-3.
Materials:
-
This compound treated cells
-
Caspase-3 Activity Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Protein quantification assay (e.g., Bradford or BCA)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Caspase Assay:
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a microplate reader.
-
Data Analysis:
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
-
Normalize the results to the protein concentration of each sample.
-
Express the data as fold change relative to the untreated control.
References
Troubleshooting & Optimization
Technical Support Center: Improving D-Nmappd Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of the ceramidase inhibitor, D-Nmappd.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent inhibitor of acid ceramidase, a key enzyme in sphingolipid metabolism.[1] By inhibiting this enzyme, this compound leads to an accumulation of ceramide, which can induce apoptosis (programmed cell death), making it a compound of interest in cancer research.[2][3] Structurally, this compound is a lipophilic molecule, which contributes to its low intrinsic solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro assays and the development of formulations for preclinical and clinical studies.
Q2: What are the known solubility properties of this compound?
A2: this compound is a crystalline solid that is soluble in organic solvents such as ethanol (approximately 20 mg/mL), DMSO (approximately 10 mg/mL), and dimethylformamide (DMF) (approximately 10 mg/mL).[4] It is sparingly soluble in aqueous buffers.[4] A common method to prepare an aqueous solution is to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice. Using this co-solvent method, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day.
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. What is happening?
A3: This phenomenon is known as antisolvent precipitation. This compound is highly soluble in a strong organic solvent like DMSO. When this concentrated stock solution is introduced into an aqueous buffer where its solubility is much lower, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible (typically <1%) is advisable, but may not be sufficient to prevent precipitation for highly insoluble compounds.
Q4: How can I prevent my this compound from precipitating during my experiments?
A4: Several strategies can be employed to prevent precipitation. These include:
-
Lowering the final concentration: Working at a lower final concentration of this compound in your assay is the most direct approach.
-
Using a co-solvent system: A water-miscible co-solvent like ethanol or PEG 400 can be used to increase the solubility of this compound in the final aqueous solution.
-
Adjusting the pH: If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
-
Using cyclodextrins: These molecules can encapsulate hydrophobic drugs like this compound, forming a more water-soluble inclusion complex.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide addresses common issues related to this compound precipitation and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO/Ethanol stock into aqueous buffer. | 1. Antisolvent Precipitation: Rapid change in solvent polarity. 2. Concentration Exceeds Solubility Limit: The final concentration of this compound is higher than its solubility in the aqueous buffer. | 1. Optimize Dilution: Instead of a single large dilution, perform a stepwise serial dilution. 2. Reduce Final Concentration: Lower the final concentration of this compound in your assay. 3. Use a Co-solvent: Prepare your final solution with a co-solvent like ethanol or PEG 400 (see Protocol 2). 4. Sonication and Warming: After dilution, briefly sonicate the solution or warm it to 37°C to help redissolve any precipitate. |
| Solution is initially clear but becomes cloudy or a precipitate forms over time. | 1. Metastable Supersaturation: The initial concentration is above the thermodynamic solubility limit. 2. Temperature Fluctuations: A decrease in temperature can reduce solubility. 3. Interaction with Buffer Components: Salts or other components in the buffer may promote precipitation. | 1. Work with Freshly Prepared Solutions: Avoid storing diluted aqueous solutions of this compound for extended periods. 2. Maintain Constant Temperature: Ensure your experimental setup is maintained at a constant temperature. 3. Test Different Buffers: If possible, test the solubility of this compound in simpler buffer systems to identify potential interactions. |
| Inconsistent experimental results, possibly due to micro-precipitation. | Formation of Small, Invisible Precipitates: This leads to a lower effective concentration of dissolved this compound. | 1. Visual Inspection: Carefully inspect the solution against a light and dark background for any signs of cloudiness or particles. 2. Filtration: Consider filtering the final diluted solution through a 0.22 µm syringe filter before use to remove any potential micro-precipitates. |
Data Presentation: Solubility Enhancement Techniques
The following table summarizes the quantitative impact of various solubilization methods on select kinase inhibitors, which share similar hydrophobicity challenges with this compound.
| Compound | Base Solubility (Aqueous) | Method | Carrier/Excipient | Resulting Solubility / Fold Increase | Reference |
| Gefitinib | <1 µg/mL in water | Co-solvent | 1:1 DMSO:PBS (pH 7.2) | ~500 µg/mL | |
| Erlotinib | Very low | Co-solvent | 1:9 DMF:PBS (pH 7.2) | ~100 µg/mL | |
| Lapatinib | 0.82 nM | Cyclodextrin Complexation | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | >600-fold increase | |
| Alectinib | ~1 µg/mL | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 stoichiometric ratio showed a stability constant of 1836 M⁻¹ | |
| Carvedilol | 5.8 µg/mL (pH 7.8) | pH Adjustment | pH 1.2 | 2591.4 µg/mL (~447-fold increase) |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility Profile
This protocol outlines a method to determine the solubility of this compound at various pH values.
Materials:
-
This compound powder
-
A series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4)
-
HPLC-grade water
-
Organic solvent for stock solution (e.g., DMSO or ethanol)
-
Microcentrifuge tubes or glass vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Add an excess amount of this compound powder to a known volume of each buffer in a separate vial. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.
-
Equilibrate the samples by incubating them at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to reach equilibrium.
-
Separate the solid from the solution by centrifuging the samples at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Plot the solubility (e.g., in µg/mL or µM) as a function of pH.
Protocol 2: Improving this compound Solubility with a Co-solvent System
This protocol describes how to prepare a this compound solution in an aqueous buffer using a co-solvent to enhance solubility.
Materials:
-
This compound powder
-
Co-solvent (e.g., Ethanol, PEG 400, or DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in ethanol).
-
Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent in your experimental system (typically ≤1% for DMSO in cell-based assays).
-
Perform a serial dilution of the this compound stock solution into the aqueous buffer. For example, to achieve a final concentration of 10 µM this compound with 0.5% ethanol: a. Prepare an intermediate dilution of the 10 mg/mL stock solution in ethanol if necessary. b. Add the appropriate volume of the this compound/ethanol stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, briefly sonicate or warm it to 37°C.
-
If precipitation persists, consider using a higher percentage of co-solvent (if tolerated by your assay) or a lower final concentration of this compound.
Protocol 3: Enhancing this compound Solubility using Cyclodextrin Complexation
This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vortex mixer
-
Sonicator
-
Lyophilizer (freeze-dryer) or vacuum oven
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point).
-
Weigh out the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
To use the complex, weigh the desired amount and dissolve it in your aqueous buffer. The solubility should be significantly higher than that of this compound alone.
Visualizations
This compound and the Ceramide Signaling Pathway
This compound inhibits acid ceramidase, leading to an accumulation of ceramide. Ceramide is a bioactive sphingolipid that acts as a second messenger in various signaling pathways, including those that lead to apoptosis.
Caption: this compound inhibits acid ceramidase, increasing ceramide levels and promoting apoptosis.
Experimental Workflow for Improving this compound Solubility
This workflow outlines the steps to address solubility issues with this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound precipitation in aqueous solutions.
Decision Tree for Selecting a Solubilization Method
This decision tree can help researchers choose an appropriate method to improve this compound solubility based on experimental requirements.
References
Technical Support Center: Optimizing D-Nmappd Dosage for In Vivo Studies
Welcome to the technical support center for D-Nmappd, a potent acid ceramidase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of acid ceramidase (AC).[1] By inhibiting AC, this compound prevents the breakdown of ceramide, a bioactive sphingolipid. This leads to the intracellular accumulation of ceramide, which acts as a second messenger in various signaling pathways that can induce cell cycle arrest and apoptosis, making it a compound of interest for cancer research.[2][3]
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
A2: A dose of 75 mg/kg has been shown to be effective in reducing tumor growth and the number of hepatic metastases in SW403 and LoVo colon cancer mouse xenograft models.[3] This serves as a good starting point for efficacy studies. However, the optimal dose may vary depending on the animal model, tumor type, and administration route. A dose-response study is recommended to determine the most effective dose for your specific experimental setup.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a crystalline solid with limited aqueous solubility.[3] A common formulation for intraperitoneal (i.p.) or intravenous (i.v.) injection involves dissolving this compound in a vehicle composed of DMSO, PEG300, Tween-80, and saline. A typical formulation protocol is to first dissolve this compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween-80, and finally saline. For oral administration, a formulation in corn oil can be considered. It is crucial to ensure the final solution is clear and free of precipitation.
Q4: What is the stability of this compound in powder form and in solution?
A4: As a powder, this compound is stable for at least 3 years when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the formulation | - this compound has low aqueous solubility.- Incorrect solvent ratios.- Temperature fluctuations. | - Ensure the initial stock solution in DMSO is fully dissolved before adding other co-solvents.- Prepare the formulation by adding solvents sequentially and mixing well after each addition.- Gentle warming and/or sonication can aid dissolution.- Prepare fresh working solutions for each experiment. |
| No observable anti-tumor efficacy | - Suboptimal dose.- Inefficient drug delivery or poor bioavailability.- Tumor model resistance.- Compound instability in the formulation. | - Perform a dose-escalation study to find the optimal dose for your model.- Consider alternative administration routes (e.g., i.v. vs. i.p. or oral).- Verify the expression of acid ceramidase in your tumor model.- Ensure the formulation is prepared fresh and handled correctly to maintain compound integrity. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dose is too high, exceeding the Maximum Tolerated Dose (MTD).- Vehicle toxicity.- Off-target effects. | - Reduce the dose of this compound. Conduct a dose-range finding study to determine the MTD in your specific animal strain.- Include a vehicle-only control group to assess the toxicity of the formulation components.- Monitor animals closely for clinical signs of toxicity and consider reducing the dosing frequency. |
| Inconsistent results between experiments | - Variability in formulation preparation.- Inconsistent animal handling and dosing technique.- Biological variability in animals. | - Standardize the formulation protocol and ensure consistency in preparation.- Ensure all personnel are properly trained in animal handling and administration techniques.- Increase the number of animals per group to improve statistical power. |
Data Summary Tables
Table 1: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | Dosage | Outcome | Reference |
| Mouse Xenograft | SW403 and LoVo Colon Cancer | Not specified | 75 mg/kg | Reduced tumor growth and number of hepatic metastases |
Table 2: Acute Toxicity of a Ceramide Analog (for reference)
Note: This data is for a different ceramide analog and should be used as a general guide for designing toxicity studies for this compound. The MTD and NOAEL for this compound need to be determined experimentally.
| Dosage (single i.p. injection) | Observed Effects in Nude Mice | Inferred Status | Reference |
| 25 mg/kg | No significant toxicity observed. | Likely below NOAEL | |
| 50 mg/kg | No significant toxicity observed. | Likely below NOAEL | |
| 75 mg/kg | No significant toxicity observed. | NOAEL | |
| 80 mg/kg | No significant toxicity observed. | Likely close to MTD | |
| 120 mg/kg | Elevated hepatic serum enzymes; hepatic and heart tissue damage. | MTD |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to make a stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.
-
Prepare Vehicle/Drug Solution: In a sterile tube, add the components in the following order, vortexing after each addition:
-
40% PEG300
-
5% Tween-80
-
10% this compound stock solution in DMSO
-
45% Sterile Saline
-
For a 1 mL final volume, this would be 400 µL PEG300, 50 µL Tween-80, 100 µL this compound stock, and 450 µL Saline.
-
-
Final Mixture: Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.
-
Administration: Use the freshly prepared formulation for i.p. injection into the animals.
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
Materials:
-
Tumor cells of interest (e.g., SW403 human colon adenocarcinoma)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation (same as Protocol 1 but with DMSO instead of this compound stock)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer the this compound formulation at the desired dose (e.g., 75 mg/kg) via the chosen route (e.g., i.p. injection).
-
Control Group: Administer the vehicle control formulation.
-
Dosing frequency will depend on the experimental design (e.g., once daily, every other day).
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Visualizations
References
potential off-target effects of D-Nmappd
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Nmappd. The information is designed to help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. For long-term storage, stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q2: My this compound solution has changed color. What should I do?
A2: A change in the color of your this compound solution could indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or reactive impurities in the solvent. It is advisable to discard the solution and prepare a fresh one from a solid stock. To prevent this, store solutions in amber vials or wrapped in foil and consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage.
On-Target Effects and Mechanism of Action
Q3: What is the primary mechanism of action of this compound?
A3: this compound is an inhibitor of acid ceramidase, a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1] By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramides.[2] Ceramide is a bioactive lipid that can induce apoptosis, cell cycle arrest, and other cellular responses.[1]
Q4: Is there a specific stereoisomer of this compound that is active?
A4: Yes, the inhibitory activity of this compound is stereospecific. The (1R,2R)-enantiomer is the active form that inhibits acid ceramidase and N-myristoyltransferase 1 (NMT1).
Known Off-Target Effects
Q5: What are the known off-target effects of this compound?
A5: Besides its primary target, acid ceramidase, this compound has been shown to inhibit N-myristoyltransferase 1 (NMT1). This inhibition is also stereospecific to the (1R,2R)-enantiomer. Additionally, this compound has been reported to regulate NMDA receptor properties by enhancing the endogenous production of ceramides.[3]
Troubleshooting Guides
Issue 1: Expected Phenotype (e.g., Apoptosis, Cell Cycle Arrest) is Not Observed
If you are not observing the expected biological effects of this compound in your experiments, consider the following troubleshooting steps:
Troubleshooting Workflow for Lack of Expected Phenotype
Caption: Troubleshooting workflow for an absent this compound-induced phenotype.
-
Step 1: Verify Compound Integrity and Concentration:
-
Action: Prepare a fresh dilution of this compound from a solid stock.
-
Rationale: The compound in your working solution may have degraded.
-
Action: Confirm the final concentration of this compound used in your experiment.
-
Rationale: A calculation error may have resulted in a sub-optimal concentration.
-
-
Step 2: Assess Cell Line Sensitivity:
-
Action: Review the literature to confirm that your cell line is sensitive to acid ceramidase inhibition.
-
Rationale: Different cell lines have varying levels of dependence on ceramide metabolism.
-
Action: Perform a dose-response experiment to determine the IC50 of this compound in your cell line.
-
Rationale: The effective concentration may be higher for your specific cell line.
-
-
Step 3: Measure Intracellular Ceramide Levels:
-
Action: Use a validated method to measure intracellular ceramide levels after treatment with this compound.
-
Rationale: This will confirm if this compound is engaging its primary target and leading to the expected biochemical change.
-
-
Step 4: Confirm Target Engagement:
-
Action: Perform an in vitro acid ceramidase activity assay using cell lysates treated with this compound.
-
Rationale: This directly measures the inhibition of the target enzyme.
-
Issue 2: Unexpected Cellular Toxicity or Phenotype Observed
If you observe a cellular phenotype that is not consistent with the known effects of acid ceramidase inhibition, it may be due to an off-target effect.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
-
Step 1: Investigate Known Off-Targets:
-
N-myristoyltransferase (NMT) Inhibition:
-
Action: Perform an NMT activity assay.
-
Rationale: The observed phenotype could be due to the inhibition of NMT, which is involved in the myristoylation of many proteins crucial for cellular signaling.
-
-
NMDA Receptor Modulation:
-
Action: If working with neuronal cells, assess NMDA receptor-mediated currents or downstream signaling.
-
Rationale: this compound can indirectly modulate NMDA receptors by increasing ceramide levels.[3]
-
-
-
Step 2: Investigate Potential Unknown Off-Targets (e.g., Kinases):
-
Action: If the phenotype cannot be explained by the known on- or off-targets, consider performing a broad kinase screen (e.g., KINOMEscan™).
-
Rationale: Small molecule inhibitors can have unintended interactions with kinases. Identifying these off-targets is crucial for interpreting your results.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| Acid Ceramidase | Inhibition Assay | IC50: 10 µM (in human melanoma and HaCat keratinocytes) | |
| HL-60 | Growth Inhibition | IC50: 1.5 µM | |
| SW403 | Cell Death | Time and concentration-dependent | |
| LoVo | Tumor Growth Inhibition | Effective at 75 mg/kg in vivo |
Experimental Protocols
Protocol 1: Measurement of Intracellular Ceramide Levels by HPLC-MS/MS
This protocol provides a general workflow for the quantification of intracellular ceramides.
Experimental Workflow for Ceramide Measurement
Caption: Workflow for measuring intracellular ceramide levels.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired time.
-
Lipid Extraction:
-
Harvest and wash the cells with cold PBS.
-
Extract total lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the lipid extract in an appropriate solvent.
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use a suitable column (e.g., C18) for the separation of ceramide species.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode for the detection and quantification of specific ceramides.
-
-
Data Analysis:
-
Quantify ceramide levels by comparing the peak areas to those of known standards.
-
Normalize the data to the total protein or lipid content.
-
Protocol 2: In Vitro N-myristoyltransferase (NMT) Activity Assay
This fluorescence-based assay measures the activity of NMT by detecting the production of coenzyme A (CoA).
Experimental Workflow for NMT Activity Assay
Caption: Workflow for in vitro NMT activity assay.
-
Prepare Reagents:
-
Recombinant human NMT1 enzyme.
-
Myristoyl-CoA (substrate).
-
Peptide substrate with an N-terminal glycine.
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) for CoA detection.
-
Assay buffer.
-
-
Initiate Reaction:
-
In a microplate, combine the NMT enzyme, peptide substrate, and this compound at various concentrations.
-
Initiate the reaction by adding myristoyl-CoA.
-
-
Measure Fluorescence:
-
Add CPM to the reaction mixture. CPM reacts with the CoA produced during the myristoylation reaction to generate a fluorescent adduct.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Calculate NMT Activity:
-
Determine the rate of the reaction from the increase in fluorescence over time.
-
Calculate the percent inhibition of NMT activity at different concentrations of this compound to determine the IC50.
-
Signaling Pathway
This compound Mechanism of Action and Off-Target Effects
Caption: this compound's on-target and known off-target signaling pathways.
References
D-Nmappd stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with D-Nmappd in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as B13) is a potent inhibitor of acid ceramidase (AC).[1][2] Acid ceramidase is a lysosomal enzyme that hydrolyzes the pro-apoptotic sphingolipid, ceramide, into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound leads to the accumulation of intracellular ceramide. Elevated ceramide levels trigger a signaling cascade that can induce apoptosis (programmed cell death), making this compound a compound of interest in cancer research.[3]
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the stability of this compound. Vendor recommendations for storage of this compound and a similar acid ceramidase inhibitor, Ceranib-2, are summarized below.
| Compound | Form | Storage Temperature | Shelf Life |
| This compound | Crystalline Solid | -20°C | ≥ 4 years[4] |
| Stock Solution in DMSO | -20°C | 1 month[5] | |
| -80°C | 6 months | ||
| Ceranib-2 | Stock Solution | -20°C | 1 year |
| -80°C | 2 years |
Q3: I'm observing inconsistent or diminishing effects of this compound in my long-term cell culture experiments. What could be the cause?
A3: Inconsistent or diminishing effects of this compound in long-term experiments are often due to its limited stability in aqueous solutions, such as cell culture media. This compound contains an amide bond that can be susceptible to hydrolysis. Furthermore, a similar acid ceramidase inhibitor, Ceranib-2, has a reported in vivo half-life of less than 2 hours, suggesting that this class of compounds may have limited stability under physiological conditions. It is likely that this compound degrades over time at 37°C in your incubator.
Q4: How often should I replenish this compound in my long-term experiments?
A4: Given the likely limited stability of this compound in cell culture media, it is recommended to replenish the compound with fresh media containing this compound every 24 hours. For very long-term experiments (extending over several days or weeks), more frequent replenishment (e.g., every 12 hours) may be necessary to maintain a consistent effective concentration. The optimal replenishment schedule should be determined empirically for your specific experimental system.
Q5: Can I prepare a large batch of this compound-containing media and store it?
A5: It is strongly advised not to store this compound in aqueous solutions, including cell culture media, for extended periods. Prepare fresh this compound-containing media immediately before each use.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | The final concentration of this compound exceeds its solubility in the medium. | - Ensure the final DMSO concentration is below 0.5%.- Prepare a fresh, lower concentration stock solution of this compound.- Warm the medium to 37°C before adding the this compound stock solution. |
| Loss of this compound activity over time | Degradation of this compound in the cell culture medium at 37°C. | - Replenish the medium with freshly prepared this compound every 12-24 hours.- Perform a time-course experiment to determine the rate of activity loss in your specific system.- Consider using a more stable analog if available. Carmofur is another acid ceramidase inhibitor with reported better gastrointestinal stability. |
| High variability between experimental replicates | Inconsistent this compound concentration due to degradation or handling. | - Prepare a fresh stock solution of this compound for each experiment.- Ensure uniform mixing of this compound in the medium before adding to cells.- Standardize the timing of media changes and this compound replenishment. |
| Unexpected off-target effects | Accumulation of degradation products with their own biological activity. | - Assess the stability of this compound in your cell culture medium over the time course of your experiment using an analytical method like HPLC or LC-MS/MS (see Experimental Protocols section).- If degradation is significant, shorten the exposure time or increase the frequency of media changes. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Induction of Apoptosis
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and subsequent apoptosis.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability and half-life of this compound in cell culture medium.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in cell culture medium using High-Performance Liquid Chromatography (HPLC). This method is adapted from established protocols for the quantification of structurally similar ceramide analogs.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Internal standard (e.g., a structurally similar and stable compound not present in the sample)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots of the medium.
-
Spike the collected samples with a known concentration of the internal standard.
-
Extract this compound and the internal standard from the medium. This can be achieved by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. For cleaner samples, solid-phase extraction (SPE) may be used.
-
Evaporate the solvent from the extracted samples and reconstitute in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for ceramide analysis and can be adapted for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: this compound has a nitrophenyl group, which should allow for UV detection (e.g., at 270 nm). If higher sensitivity is required, derivatization with a fluorescent tag followed by fluorescence detection can be employed, similar to methods used for ceramide quantification.
-
Quantification: Create a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. Use this curve to determine the concentration of this compound in the incubated samples at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound in the cell culture medium.
-
Note: For higher specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and can be used for the quantification of this compound.
References
minimizing D-Nmappd toxicity in normal cells
Welcome to the technical support center for D-Nmappd. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on minimizing potential toxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (1R,2R)-B13, is an inhibitor of acid ceramidase (AC).[1][2] Acid ceramidase is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide.[1] Ceramide is a bioactive sphingolipid that acts as a second messenger in various signaling pathways, including those that regulate apoptosis (programmed cell death).[2] The subsequent increase in ceramide levels is a key factor in inducing apoptosis in cancer cells.[1]
Q2: Is this compound toxic to normal, non-cancerous cells?
A2: Current data suggests that this compound exhibits a degree of selectivity for cancer cells. One study found that this compound had no effect on the viability of normal rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells at a concentration of 100 µM. However, comprehensive quantitative data on the cytotoxicity of this compound across a wide range of normal human cell lines is limited. Therefore, it is crucial for researchers to perform their own dose-response experiments to determine the optimal, non-toxic concentration for their specific normal cell lines of interest.
Q3: What are the common challenges when working with this compound in cell culture?
A3: A primary challenge when working with this compound is its limited solubility in aqueous solutions. To overcome this, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is important to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in an organic solvent like DMSO can be stored at -20°C for up to one month or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: "Solvent shock" from adding a small volume of highly concentrated stock solution directly into a large volume of aqueous media. The compound's low aqueous solubility can cause it to precipitate out of solution.
-
Troubleshooting Steps:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Use a stepwise dilution: First, dilute the this compound stock solution in a smaller volume of pre-warmed media, mix gently by vortexing, and then add this intermediate dilution to the final volume of media.
-
Optimize the solvent system: If precipitation persists, consider using a co-solvent or a biocompatible surfactant like Pluronic F-68 in your cell culture medium to improve solubility. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Issue 2: High Background or Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be causing cellular stress or toxicity, leading to inconsistent or high background readings in your assays.
-
Troubleshooting Steps:
-
Minimize final solvent concentration: Prepare a higher concentration stock solution of this compound. This will allow for a greater dilution factor, resulting in a lower final solvent concentration in your assay medium (aim for ≤ 0.5%).
-
Include a vehicle control: Always have a control group of cells that are treated with the same final concentration of the solvent used to dissolve this compound. This will help you to distinguish between the effects of the compound and the solvent.
-
Ensure homogenous mixing: After adding the this compound solution to the cell culture wells, ensure it is mixed thoroughly by gentle swirling or pipetting to avoid localized high concentrations.
-
Issue 3: Lack of Expected Apoptotic Effect in Cancer Cells
-
Possible Cause: The this compound may have degraded due to improper storage or handling, or the concentration used may be too low for the specific cancer cell line being tested.
-
Troubleshooting Steps:
-
Verify compound integrity: Use a fresh aliquot of your this compound stock solution that has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cancer cell line.
-
Check cell line sensitivity: Different cancer cell lines can have varying sensitivities to this compound. Refer to published data for your cell line of interest, if available.
-
Quantitative Data
The following table summarizes the available IC50 values for this compound in various cell lines. It is important to note the limited availability of data for normal human cell lines.
| Cell Line | Cell Type | Organism | IC50 (µM) | Assay | Reference |
| HL-60 | Human Promyelocytic Leukemia | Human | 1.5 | Trypan Blue Exclusion | |
| MCF7 | Human Breast Adenocarcinoma | Human | 14 | MTT Assay | |
| SW403 | Human Colon Adenocarcinoma | Human | Not specified, but induces cell death in a concentration-dependent manner | Not specified | |
| Rat Hepatocytes | Normal Liver Cells | Rat | >100 (no effect on viability) | Not specified | |
| Rat Kupffer Cells | Normal Liver Macrophages | Rat | >100 (no effect on viability) | Not specified | |
| Rat Sinusoidal Endothelial Cells | Normal Liver Endothelial Cells | Rat | >100 (no effect on viability) | Not specified |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control with the same final concentration of the solvent used to dissolve this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Protocol 2: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Cell culture plates
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT (dithiothreitol)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound at the desired concentration and for the desired time to induce apoptosis. Include an untreated control group.
-
Cell Lysis: Collect the cells and centrifuge at 250 x g for 10 minutes. Resuspend the cell pellet in cold cell lysis buffer (e.g., 25 µL per 1 x 10^6 cells) and incubate on ice for 10 minutes.
-
Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare Reaction Mix: Prepare a 2X Reaction Buffer containing DTT (e.g., 10 µL of 1M DTT per 1 mL of 2X Reaction Buffer).
-
Start Reaction: Add 50 µL of the 2X Reaction Buffer with DTT and 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at a wavelength of 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 3: Cytochrome c Release Assay (Immunofluorescence)
This protocol visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Materials:
-
This compound
-
Cells grown on coverslips or in imaging-compatible plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against cytochrome c
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis. Include an untreated control.
-
Fixation: After treatment, wash the cells with PBS and fix them with the fixation solution for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding with the blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against cytochrome c (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides with mounting medium. Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its effects.
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.
References
Technical Support Center: D-Nmappd Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-Nmappd, a potent acid ceramidase inhibitor. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound & Reagent Related Issues
1. Why is my this compound treatment not inducing the expected phenotype (e.g., apoptosis)?
Several factors could contribute to a lack of bioactivity:
-
Poor Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentration in cell culture media. It is critical to have a vehicle control to account for any solvent-induced effects.
-
Metabolic Instability: While generally stable, the compound's stability can be influenced by specific experimental conditions.
-
Incorrect Concentration: The effective concentration of this compound is cell-line dependent. Refer to the literature for typical working concentrations or perform a dose-response experiment. For example, IC50 values have been reported around 7 µM in HaCaT keratinocytes and 42.27 µM in MCF7 cells.[1]
-
Cell Line Resistance: Some cell lines may be resistant to ceramide-induced apoptosis due to high expression of anti-apoptotic proteins like Bcl-2.
2. How should I prepare and store this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it can be stable for at least four years.[2] For experimental use, prepare a stock solution in a solvent like DMSO (e.g., 10 mg/mL) and store at -20°C or -80°C. Working solutions for in vivo experiments should be prepared fresh on the day of use.
Experimental Design & Controls
3. What are the essential controls for a this compound experiment?
Proper controls are crucial for interpreting your results. The following should be included in your experimental design:
| Control Type | Purpose | Examples & Recommended Concentrations |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | DMSO or the final solvent mixture used for this compound dilution. |
| Positive Control | To confirm that the downstream signaling pathway (e.g., apoptosis) can be activated in your experimental system. | General Apoptosis Inducers: Staurosporine (20 µM), Doxorubicin (10 µM), Camptothecin (10 µM).Pathway-Specific: Cell-permeable ceramides (e.g., C2-ceramide, C6-ceramide) to directly induce ceramide-mediated effects. |
| Negative Control | To demonstrate the specificity of this compound for its target (acid ceramidase). | Inactive Analog: L-erythro-MAPP (L-e-MAPP), an analog of this compound, is metabolized by alkaline ceramidase and is considered inactive for inducing apoptosis, making it a suitable negative control. |
4. My vehicle control is showing toxicity. What should I do?
High concentrations of solvents like DMSO can be toxic to cells. If you observe toxicity in your vehicle control group, consider the following:
-
Reduce Solvent Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium.
-
Perform a Solvent Titration: Determine the maximum concentration of your solvent that does not affect cell viability.
-
Switch Solvents: If possible, explore other less toxic solvents.
Data Interpretation
5. How can I confirm that this compound is inhibiting acid ceramidase activity in my experiment?
Directly measuring the inhibition of acid ceramidase is the most definitive way to confirm the compound's effect. This can be achieved through:
-
Ceramidase Activity Assay: This assay measures the enzymatic activity of acid ceramidase in cell lysates. A decrease in activity in this compound-treated cells compared to controls indicates successful inhibition.
-
Ceramide Accumulation Assay: As this compound inhibits ceramide degradation, an increase in intracellular ceramide levels is expected. This can be measured using techniques like LC-MS/MS or fluorescently labeled ceramide precursors.
6. What are the expected downstream effects of this compound treatment?
This compound-induced ceramide accumulation triggers a signaling cascade that can lead to apoptosis. Key downstream events to monitor include:
-
Activation of Protein Phosphatases: Increased activity of PP1 and PP2A.
-
Activation of Stress-Activated Protein Kinases (SAPK)/c-Jun N-terminal Kinases (JNK).
-
Mitochondrial Outer Membrane Permeabilization and Cytochrome C Release. [2]
-
Caspase Activation: Particularly the cleavage and activation of caspase-3. The effects of this compound-induced apoptosis can be prevented by caspase-3 inhibitors like Ac-DEVD-CHO.[2]
Experimental Protocols
Protocol 1: Measurement of Acid Ceramidase Activity
This protocol is adapted from a fluorogenic method for determining acid ceramidase activity.
Materials:
-
Cell lysates from control and this compound-treated cells
-
Fluorogenic ceramidase substrate (e.g., Rbm14-12)
-
0.5 M sodium acetate buffer (pH 4.5)
-
20 mM EDTA solution
-
100 mM glycine/NaOH buffer (pH 10.6)
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from your experimental groups.
-
In each well of a 96-well plate, add the following in order:
-
20 µL of 0.5 M sodium acetate buffer (pH 4.5)
-
20 µL of 20 mM EDTA solution
-
40 µL of a 3 mM solution of the fluorogenic substrate
-
10 µL of cell lysate
-
10 µL of ultrapure water
-
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 100 mM glycine/NaOH buffer (pH 10.6).
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
Protocol 2: Ceramide Accumulation Assay using LC-MS/MS
This protocol provides a general workflow for quantifying intracellular ceramide levels.
Materials:
-
Cells treated with this compound and controls
-
Internal standard (e.g., C17:0 ceramide)
-
Chloroform/Methanol solvent mixture
-
LC-MS/MS system
Procedure:
-
Harvest cells from your experimental groups.
-
Spike each sample with a known amount of the internal standard.
-
Perform lipid extraction using a chloroform/methanol-based method.
-
Dry the lipid extracts.
-
Resuspend the dried lipids in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS system equipped with a C18 column to separate and quantify different ceramide species.
Visualizing Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for experiments involving this compound treatment and subsequent analysis.
Caption: The signaling cascade initiated by this compound, leading to apoptosis.
References
Technical Support Center: D-Nmappd Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with delivering D-Nmappd to the central nervous system (CNS).
I. Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My in vivo study shows low brain concentrations of this compound despite its favorable physicochemical properties. What are the potential causes and how can I troubleshoot this?
Answer:
Low brain-to-plasma concentration ratios for a lipophilic compound like this compound can be multifactorial. Here are the primary potential causes and a systematic approach to troubleshooting:
1. Active Efflux by Transporters at the Blood-Brain Barrier (BBB):
-
Problem: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain endothelial cells back into the bloodstream.[1][2]
-
Troubleshooting Steps:
-
In Vitro P-gp Substrate Assay: Conduct a bidirectional permeability assay using a cell line overexpressing P-gp, such as MDCK-MDR1 cells. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2.0 is a strong indicator of active efflux.[3][4][5]
-
In Vivo Co-administration with an Efflux Inhibitor: In your animal model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain concentration of this compound in the presence of the inhibitor confirms the involvement of P-gp in its efflux.
-
2. High Plasma Protein Binding:
-
Problem: this compound, being lipophilic, may exhibit high binding to plasma proteins (e.g., albumin). Only the unbound fraction of the drug is available to cross the BBB.
-
Troubleshooting Steps:
-
Determine the Fraction Unbound in Plasma (fu,p): Use equilibrium dialysis or rapid equilibrium dialysis (RED) to measure the percentage of this compound that is not bound to plasma proteins.
-
Calculate the Unbound Brain-to-Plasma Ratio (Kp,uu): This value corrects for plasma and brain tissue binding and provides a more accurate measure of BBB penetration. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate efflux.
-
3. Rapid Metabolism:
-
Problem: this compound might be rapidly metabolized in the liver or by enzymes present at the BBB, reducing the amount of active compound that can enter and remain in the brain.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes to determine its metabolic half-life.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites in plasma and brain tissue to understand the metabolic pathways.
-
4. Formulation and Solubility Issues:
-
Problem: Poor solubility or precipitation of this compound in the formulation or upon administration can lead to low bioavailability and, consequently, low brain exposure.
-
Troubleshooting Steps:
-
Optimize Formulation: For lipophilic compounds, consider using formulations such as lipid-based nanoparticles, nanoemulsions, or cyclodextrin complexes to improve solubility and stability.
-
Check for Precipitation: Visually inspect the injection solution and, if possible, analyze the concentration of this compound in plasma at early time points to check for signs of precipitation.
-
Question 2: I am planning to assess the brain tissue binding of this compound. What are the critical parameters to consider for the equilibrium dialysis experiment?
Answer:
Brain tissue binding is a crucial parameter as it determines the free, pharmacologically active concentration of this compound at its target site. Here are the critical considerations for your equilibrium dialysis experiment:
-
Brain Homogenate Preparation:
-
Homogenization Buffer: Use a buffer that maintains the physiological pH (typically pH 7.4) and minimizes enzymatic degradation. Phosphate-buffered saline (PBS) is a common choice.
-
Homogenization Method: Ensure complete and consistent homogenization of the brain tissue to create a uniform suspension. Mechanical homogenization (e.g., with a tissue homogenizer) is standard.
-
Dilution Factor: The brain tissue is typically homogenized in a buffer at a specific ratio (e.g., 1:3 or 1:9 w/v). This dilution needs to be accounted for when calculating the unbound fraction in the undiluted brain.
-
-
Equilibrium Dialysis Setup:
-
Dialysis Membrane: Use a membrane with a molecular weight cutoff (MWCO) that is appropriate for this compound (MW: 422.6 Da). A 5-10 kDa MWCO is generally suitable to retain proteins and allow the small molecule to pass through.
-
Incubation Time and Temperature: The incubation should be long enough to reach equilibrium. This is typically determined experimentally by measuring the concentration of this compound in both chambers at different time points. Incubations are usually performed at 37°C.
-
Non-specific Binding: Be aware of potential non-specific binding of the lipophilic this compound to the dialysis membrane or apparatus. This can be assessed by running a control experiment without brain homogenate.
-
-
Data Analysis:
-
Quantification Method: A sensitive and validated analytical method, such as LC-MS/MS, is required to accurately measure the low concentrations of unbound this compound in the buffer chamber.
-
Calculation of Unbound Fraction (fu,brain): The fraction unbound in the brain homogenate is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber at equilibrium. This value is then corrected for the initial dilution of the brain tissue.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its potential for CNS delivery?
A1: Based on available data, this compound has a molecular weight of 422.6 Da and a predicted LogP of 4.81.
-
Molecular Weight: At 422.6 Da, it is within the generally accepted range (< 500 Da) for passive diffusion across the BBB.
-
Lipophilicity (LogP): The high predicted LogP of 4.81 indicates that this compound is a very lipophilic molecule. While high lipophilicity is generally favorable for crossing the lipid-rich BBB, an excessively high LogP can sometimes lead to increased plasma protein binding and sequestration in peripheral tissues, which may limit the free fraction available to enter the brain.
Q2: How does this compound's mechanism of action relate to its application in CNS disorders?
A2: this compound is an inhibitor of acid ceramidase, an enzyme that breaks down ceramide. By inhibiting this enzyme, this compound increases the levels of ceramide. Ceramide is a bioactive sphingolipid that has been implicated in various cellular processes, including apoptosis and signaling pathways involved in neurodegeneration. Dysregulation of ceramide metabolism has been observed in several neurodegenerative diseases, including Alzheimer's disease. This compound also regulates NMDA receptor properties by enhancing the endogenous production of ceramides. This modulation of NMDA receptors, which are crucial for synaptic plasticity and neuronal function, is another potential mechanism for its therapeutic effects in CNS disorders.
Q3: What formulation strategies can I consider to enhance the CNS delivery of this compound?
A3: For a lipophilic compound like this compound, several formulation strategies can be employed to improve its delivery to the brain:
-
Nanoemulsions/Microemulsions: These can encapsulate this compound and may enhance its transport across the BBB.
-
Liposomes: These lipid-based vesicles can carry both hydrophilic and lipophilic drugs and can be surface-modified with targeting ligands to improve BBB penetration.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, protecting it from degradation and potentially facilitating its transport into the brain.
-
Prodrug Approach: The chemical structure of this compound could be modified to create a more water-soluble prodrug that, once in the CNS, is converted to the active compound.
Q4: Are there alternative routes of administration to bypass the blood-brain barrier for this compound?
A4: Yes, to circumvent the BBB, you can consider the following routes:
-
Intranasal Delivery: This route allows for direct transport of the drug from the nasal cavity to the brain via the olfactory and trigeminal nerves, bypassing the BBB. Formulations for intranasal delivery often require mucoadhesive properties to increase residence time in the nasal cavity.
-
Intracerebroventricular (ICV) or Intrathecal (IT) Injection: These are invasive methods that involve direct injection into the cerebrospinal fluid, completely bypassing the BBB. While effective for preclinical studies, their clinical application is more limited.
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 422.6 Da | |
| Predicted LogP | 4.81 |
Table 2: General Guidelines for CNS Drug Properties
| Parameter | Favorable Range for CNS Penetration |
| Molecular Weight | < 500 Da |
| LogP | 1.5 - 3.0 |
| Polar Surface Area (PSA) | < 90 Ų |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 7 |
Note: These are general guidelines, and exceptions exist.
IV. Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay using MDCK-MDR1 Cells
Objective: To determine if this compound is a substrate for the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 (P-gp overexpressing) and MDCK-wild type (WT) cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Known P-gp substrate (e.g., Digoxin) as a positive control
-
Known non-substrate (e.g., Propranolol) as a negative control
-
P-gp inhibitor (e.g., Verapamil or Elacridar)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells on the Transwell inserts at a high density and culture until a confluent monolayer is formed (typically 4-7 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the transport buffer containing this compound at the desired concentration (e.g., 1-10 µM).
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Inhibitor Co-incubation: Repeat the transport experiment in the presence of a P-gp inhibitor in both chambers to confirm P-gp specific transport.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).
-
An efflux ratio > 2.0 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, indicates that this compound is a P-gp substrate.
-
Protocol 2: Brain Tissue Binding by Equilibrium Dialysis
Objective: To determine the fraction of this compound that is unbound in brain tissue (fu,brain).
Materials:
-
Fresh or frozen rodent brain tissue
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (e.g., 8 kDa MWCO)
-
This compound stock solution (in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Brain Homogenate Preparation:
-
Thaw the brain tissue on ice.
-
Homogenize the tissue in 3 volumes of ice-cold PBS (1 g tissue + 3 mL PBS) using a mechanical homogenizer.
-
Keep the homogenate on ice.
-
-
Equilibrium Dialysis Setup:
-
Prepare the dialysis plate according to the manufacturer's instructions.
-
Add the brain homogenate spiked with this compound (e.g., 1 µM final concentration) to one chamber.
-
Add an equal volume of PBS to the other chamber.
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
Sample Collection: After incubation, collect aliquots from both the brain homogenate chamber and the buffer chamber.
-
Sample Preparation for Analysis:
-
For the brain homogenate sample, perform a protein precipitation step (e.g., by adding 3 volumes of ice-cold acetonitrile).
-
The buffer sample can often be directly analyzed or diluted as needed.
-
-
Sample Analysis: Quantify the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the fraction unbound in the diluted homogenate (fu,homogenate): fu,homogenate = Concentration in buffer / Concentration in homogenate
-
Calculate the fraction unbound in the brain tissue (fu,brain), correcting for the dilution: fu,brain = (1 / Dilution Factor) / (((1 / fu,homogenate) - 1) + (1 / Dilution Factor)) where the Dilution Factor is 4 for a 1:3 (w/v) homogenization.
-
Protocol 3: Quantification of this compound in Rat Brain Homogenate by LC-MS/MS
Objective: To develop a method for the accurate quantification of this compound in brain tissue.
Materials:
-
Rat brain tissue
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS) for this compound (if available) or a structurally similar compound.
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of this compound and the IS in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into blank brain homogenate.
-
-
Sample Preparation (Protein Precipitation):
-
Weigh a portion of the brain tissue and homogenize it in a known volume of water or PBS.
-
To an aliquot of the brain homogenate (e.g., 50 µL), add the internal standard solution.
-
Add 3-4 volumes of ice-cold ACN containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
LC Separation:
-
Column: A C18 column is a good starting point for a lipophilic compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor ion and product ion transitions for both this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the experimental samples.
-
V. Mandatory Visualization
Caption: this compound signaling pathway in the central nervous system.
References
- 1. The Role of Ceramide and Sphingosine-1-Phosphate in Alzheimer’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining D-Nmappd Treatment Duration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Nmappd treatment to induce apoptosis.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it induce apoptosis?
This compound is a potent, cell-permeable inhibitor of acid ceramidase, an enzyme that breaks down ceramide. By inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive sphingolipid that acts as a second messenger in signaling pathways, ultimately triggering the intrinsic pathway of apoptosis.[1][2] This process involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and subsequent execution of programmed cell death.[1][2]
2. What is a typical starting concentration and treatment duration for this compound?
Based on published data, a common starting concentration for this compound is in the range of 1-20 µM. The optimal treatment duration is highly dependent on the cell line and experimental conditions. A time-course experiment is strongly recommended to determine the ideal endpoint for maximal apoptosis induction without significant secondary necrosis. Initial time points of 12, 24, and 48 hours are advisable.
3. My cells are not showing signs of apoptosis after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of apoptotic response:
-
Sub-optimal Concentration or Duration: The concentration of this compound may be too low, or the treatment time too short for your specific cell line.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to ceramide-induced apoptosis.
-
Compound Instability: Ensure the this compound stock solution is properly stored and has not degraded.
-
Low Ceramide Production: The cell line may have a low basal rate of ceramide synthesis, resulting in insufficient accumulation even with ceramidase inhibition.
-
Dominant Pro-survival Signaling: Strong pro-survival pathways in the cells might be overriding the pro-apoptotic signals from ceramide accumulation.
4. I am observing high levels of cell death, but my apoptosis assays (e.g., Annexin V) are showing a large necrotic population. How can I fix this?
This often indicates that the treatment duration is too long, or the this compound concentration is too high. After the initial stages of apoptosis, cells undergo secondary necrosis. To refine your experiment, it is recommended to perform a time-course experiment with shorter incubation periods to identify the optimal window for observing early to mid-stage apoptosis.
5. Are there any known issues with this compound solubility?
This compound is soluble in organic solvents like DMSO and ethanol.[2] When preparing working solutions for cell culture, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution in aqueous media, consider preparing a more concentrated stock solution and using a smaller volume.
Troubleshooting Guides
Issue 1: Inconsistent or Low Levels of Apoptosis
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptotic activity. |
| Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. High cell density can sometimes affect drug sensitivity. |
| Mycoplasma Contamination | Test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to stimuli. |
Issue 2: High Background in Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Sub-optimal Antibody/Reagent Concentration | Titrate your antibodies (e.g., for Western blotting) or fluorescent probes (e.g., for flow cytometry) to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing Steps | Ensure thorough and gentle washing of cells between staining steps to remove unbound reagents. |
| Cell Clumping | Gently triturate cell pellets and consider using cell-dissociation buffers to obtain single-cell suspensions for flow cytometry. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence and set your gates accordingly. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) |
| SW403 | Colon Adenocarcinoma | Not specified, but dose- and time-dependent | Not specified |
| LoVo | Colon Cancer | Not specified, but dose- and time-dependent | Not specified |
| HL-60 | Promyelocytic Leukemia | 1.5 | Not specified |
| MCF-7 | Breast Cancer | 4.4 | 24 |
Note: IC50 values can vary between laboratories and experimental conditions.
Expected Time-Course of Apoptotic Events Induced by this compound
| Time Point | Event | Recommended Assay |
| Early (0-12 hours) | Ceramide Accumulation | Mass Spectrometry / ELISA |
| Mitochondrial Membrane Depolarization | JC-1 / TMRE Staining | |
| Mid (12-36 hours) | Cytochrome c Release | Western Blot of Cytosolic Fraction |
| Caspase-3 Activation | Caspase-3 Activity Assay / Western Blot | |
| Phosphatidylserine Externalization | Annexin V Staining | |
| Late (24-72 hours) | DNA Fragmentation | TUNEL Assay |
| Nuclear Condensation | DAPI / Hoechst Staining |
Experimental Protocols
Western Blot for Cytochrome c Release and Bcl-2 Family Proteins
a. Cell Lysis and Fractionation (for Cytochrome c Release)
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
b. Western Blotting
-
Determine the protein concentration of the cytosolic fraction and total cell lysates (for Bcl-2 family proteins).
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Cytochrome c, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caspase-3 Activity Assay (Fluorometric)
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells using a provided lysis buffer.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Include a negative control (untreated cells) and a positive control (e.g., staurosporine-treated cells).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Seed cells on coverslips or in a multi-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, in a humidified chamber at 37°C.
-
Stop the reaction and wash the cells.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
Validation & Comparative
A Comparative Guide to Ceramidase Inhibitors: D-Nmappd vs. B13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the ceramidase inhibitors D-Nmappd and B13, focusing on their performance, supporting experimental data, and relevant methodologies. This information is intended to assist researchers in making informed decisions for their studies in areas such as cancer biology, neurodegenerative diseases, and metabolic disorders.
Introduction to this compound and B13
This compound and B13 are closely related small molecule inhibitors of ceramidase, an enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, these compounds lead to an accumulation of intracellular ceramide, a bioactive lipid known to mediate cellular processes such as apoptosis, cell cycle arrest, and senescence. Structurally, this compound is the (1R,2R) stereoisomer of B13, and the two terms are often used interchangeably in scientific literature to refer to this specific isomer.[1] Both compounds have been instrumental in elucidating the role of ceramide in various signaling pathways and are being investigated for their therapeutic potential, particularly in oncology.
Mechanism of Action and Signaling Pathway
This compound and B13 primarily function by inhibiting acid ceramidase (AC), which is localized in the lysosomes.[2] This inhibition leads to an increase in lysosomal and subsequently total cellular ceramide levels. The accumulation of ceramide triggers a signaling cascade that culminates in apoptosis. A key event in this pathway is the ceramide-induced release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[1]
Caption: Ceramide-Mediated Apoptosis Pathway
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and B13, comparing their inhibitory potency against ceramidases and their effects on cancer cell lines. It is important to note that experimental conditions can vary between studies, which may affect direct comparability.
Table 1: Inhibitory Activity against Acid Ceramidase
| Compound | IC50 (in vitro) | Enzyme Source | Reference |
| This compound | ~10 µM | Not specified | --INVALID-LINK-- |
| B13 | 27.7 µM | Acidic MCF7 cell lysate | [3] |
| B13 | ~10 µM | Not specified | [4] |
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | Effect | IC50 | Reference |
| This compound | SW403 (colon adenocarcinoma) | Induction of apoptosis | Not specified | |
| This compound | LoVo (colon cancer) | Reduction of tumor growth (in vivo) | Not specified | |
| B13 | HL-60 (leukemia) | Growth inhibition | 1.5 µM | --INVALID-LINK-- |
| B13 | MCF7 (breast cancer) | Antiproliferative activity | 14 µM | --INVALID-LINK-- |
Selectivity Profile
While this compound and B13 are primarily recognized as acid ceramidase inhibitors, their selectivity against other ceramidase isoforms (neutral and alkaline) is a critical aspect of their pharmacological profile. Some studies suggest that B13 is selective for acid ceramidase. However, it has also been reported that high concentrations of this compound (500 µM) can reduce alkaline ceramidase activity. A structurally related compound, D-MAPP, has been shown to selectively inhibit alkaline ceramidase with an IC50 of approximately 1–5 μM. This highlights the importance of stereochemistry and minor structural modifications in determining the selectivity of these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and B13.
In Vitro Acid Ceramidase Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of acid ceramidase in a cell-free system.
-
Enzyme Source Preparation: Prepare a lysate from cells known to express acid ceramidase (e.g., MCF7 cells) by sonication or detergent lysis.
-
Reaction Mixture: In a 96-well plate, combine the cell lysate with an acidic buffer (pH 4.5) and a fluorescently-labeled ceramide substrate (e.g., a coumarinic substrate like RBM14-C12).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or B13) to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Signal Detection: Stop the reaction and measure the fluorescence of the product released upon substrate cleavage by ceramidase. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of inhibitors on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or B13 for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Quantification of Intracellular Ceramide Levels by HPLC-MS/MS
This method allows for the precise measurement of changes in the levels of different ceramide species within cells following inhibitor treatment.
-
Cell Culture and Treatment: Culture cells to near-confluence and treat with the desired concentration of this compound or B13 for a specific time.
-
Lipid Extraction: Harvest the cells and perform a lipid extraction using a solvent system such as chloroform/methanol.
-
Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for injection.
-
HPLC Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C8 or C18 reverse-phase column to separate the different ceramide species based on their acyl chain length and saturation.
-
MS/MS Detection: The separated lipids are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification using multiple reaction monitoring (MRM).
-
Data Analysis: Quantify the amount of each ceramide species by comparing the peak areas to those of known standards.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical experimental workflow for the comparative evaluation of ceramidase inhibitors like this compound and B13.
Caption: Experimental Workflow for Inhibitor Comparison
Summary and Conclusion
This compound and B13 are potent inhibitors of acid ceramidase that have proven to be valuable tools for studying ceramide-mediated signaling. While the terms are often used interchangeably, it is crucial to recognize that this compound refers to a specific stereoisomer. Both compounds effectively induce ceramide accumulation and apoptosis in various cancer cell lines. However, a critical consideration for researchers is the potential difference in their in vitro versus in-cell activity, with some evidence suggesting that the parent B13 molecule may be more potent in cell-free assays than in living cells. This has spurred the development of analogs with improved cellular permeability and lysosomal targeting. When selecting an inhibitor, researchers should consider the specific experimental context, including the cell type and whether an in vitro or in vivo model is being used. The detailed protocols and comparative data provided in this guide aim to facilitate the design of robust experiments and the accurate interpretation of results in the dynamic field of sphingolipid research.
References
A Comparative Analysis of D-NMAPPD and N-Oleoylethanolamine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of D-NMAPPD and N-Oleoylethanolamine (OEA). While both molecules are recognized as inhibitors of acid ceramidase, their primary therapeutic targets and overall pharmacological profiles differ significantly. This document synthesizes available experimental data to offer an objective comparison of their performance in their respective areas of investigation.
Overview and Primary Mechanisms of Action
This compound (also known as (1R,2R)-B13) is primarily investigated as a potent acid ceramidase (aCDase) inhibitor . By blocking this enzyme, this compound prevents the breakdown of ceramide, a bioactive sphingolipid.[1] This leads to an accumulation of intracellular ceramide, which is known to be a key signaling molecule involved in apoptosis (programmed cell death).[1] Consequently, this compound has been explored for its anti-cancer effects.[1] Additionally, research indicates that this compound can regulate NMDA receptor properties in hippocampal synapses, suggesting a potential role in neuromodulation.[1]
N-Oleoylethanolamine (OEA) is a more pleiotropic signaling lipid, acting on multiple targets. While it does exhibit inhibitory effects on acid ceramidase, its most well-characterized role is as a high-affinity agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) .[2] Activation of PPAR-α, a nuclear receptor, profoundly influences lipid metabolism, energy homeostasis, and inflammation. OEA is also known to activate G-protein-coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type-1 (TRPV1) channel, contributing to its effects on satiety and pain perception. Its therapeutic potential has been primarily studied in the contexts of appetite suppression, anti-inflammatory action, and metabolic regulation.
Comparative Efficacy Data
Direct comparative studies evaluating the efficacy of this compound and OEA in the same models are not available in the current literature. The following tables summarize key quantitative data from separate studies, highlighting their efficacy in their primary areas of research.
Table 1: Efficacy of this compound in Oncology Models
| Parameter | Cell Line / Model | Treatment | Result | Significance | Reference |
| Apoptosis Induction | SW403 & LoVo (Human Colon Cancer) | B13 (this compound) | Time- and concentration-dependent induction of cell death. | - | |
| Tumor Growth | Nude mice with SW403 xenografts | 75 mg/kg B13 (this compound) | Complete prevention of tumor growth. | - | |
| Hepatic Metastases | Nude mice with LoVo xenografts | 75 mg/kg B13 (this compound) | Prevention of hepatic metastases. | - |
Table 2: Efficacy of N-Oleoylethanolamine (OEA) in a Human Clinical Trial (Inflammation)
| Parameter | Study Population | Treatment | Result | Significance | Reference |
| Serum IL-6 | 56 healthy obese people | 125 mg OEA, twice daily for 8 weeks | Significant decrease from 6.51 pg/mL to 5.99 pg/mL. | p < 0.001 | |
| Serum TNF-α | 56 healthy obese people | 125 mg OEA, twice daily for 8 weeks | Significant decrease from 6.44 pg/mL to 4.20 pg/mL. | p = 0.001 | |
| Appetite & Body Weight | 56 obese individuals | 125 mg OEA, twice daily for 8 weeks | Significant reduction in appetite, body weight, and BMI. | Not specified |
Signaling Pathways and Mechanisms of Action
The distinct primary targets of this compound and OEA lead to the activation of different downstream signaling pathways.
This compound Signaling Pathway
This compound's primary mechanism involves the direct inhibition of acid ceramidase, leading to an accumulation of ceramide. Elevated ceramide levels can trigger the mitochondrial apoptosis pathway through the activation of caspases and the release of cytochrome c. In neural tissues, ceramide accumulation has been shown to modulate the function of NMDA receptors.
N-Oleoylethanolamine (OEA) Signaling Pathway
OEA's diverse effects are mediated through multiple receptor systems. Its primary action is the activation of the nuclear receptor PPAR-α, which forms a heterodimer with the Retinoid X Receptor (RXR) to regulate the transcription of genes involved in lipid metabolism and inflammation. OEA also activates GPR119 and TRPV1, contributing to its effects on satiety and energy expenditure.
References
Validating the Pro-Apoptotic Effects of D-Nmappd with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how small interfering RNA (siRNA) can be employed to validate the pro-apoptotic effects of the ceramidase inhibitor, D-Nmappd. We will objectively compare the expected outcomes of this compound treatment with those of acid ceramidase (ASAH1) gene silencing, supported by experimental data from relevant studies. Detailed methodologies for key experiments are provided to facilitate the design and execution of validation studies.
Introduction to this compound and its Pro-Apoptotic Mechanism
This compound is a potent inhibitor of acid ceramidase (ASAH1), the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. In various cancer cells, the accumulation of intracellular ceramide is a key signaling event that triggers apoptosis, or programmed cell death.[1][2][3] By blocking the degradation of ceramide, this compound elevates intracellular ceramide levels, leading to the activation of the apoptotic cascade.[4][5] This makes acid ceramidase a promising therapeutic target in oncology.
To rigorously validate that the pro-apoptotic effects of this compound are indeed mediated by its inhibition of acid ceramidase, siRNA-mediated gene silencing is a powerful and specific approach. By selectively knocking down the expression of the ASAH1 gene, researchers can mimic the pharmacological inhibition by this compound and observe whether this genetic intervention phenocopies the effects of the drug.
Comparison of this compound Treatment and ASAH1 siRNA
The central hypothesis for validating the on-target effect of this compound is that the knockdown of its target, acid ceramidase, will produce a similar pro-apoptotic phenotype. Furthermore, in cells where acid ceramidase is already silenced, the pro-apoptotic effect of this compound should be significantly diminished.
Table 1: Comparative Effects of this compound and ASAH1 siRNA on Cancer Cells
| Parameter | Effect of this compound Treatment | Effect of ASAH1 siRNA Knockdown | Expected Outcome of Combined Treatment |
| Acid Ceramidase Activity | Decreased | Decreased protein expression and activity | No significant additive decrease in activity |
| Intracellular Ceramide Levels | Increased | Increased | No significant additive increase |
| Cell Viability | Decreased | Decreased | Minimal further decrease in viability |
| Apoptosis Rate | Increased | Increased | Minimal further increase in apoptosis |
| Caspase-3/7 Activation | Increased | Increased | Minimal further increase in caspase activity |
| Mitochondrial Membrane Potential | Decreased | Decreased | No significant additive decrease |
| Cytochrome C Release | Increased | Increased | No significant additive increase |
Experimental Protocols
siRNA Transfection for Acid Ceramidase (ASAH1) Knockdown
This protocol outlines a general procedure for transiently knocking down ASAH1 expression in a cancer cell line, such as SW403 colon adenocarcinoma cells, where this compound has shown efficacy.
Materials:
-
Human cancer cell line (e.g., SW403)
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting human ASAH1 (a pool of multiple siRNAs is recommended to reduce off-target effects)
-
Non-targeting (scrambled) siRNA control
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 30 pmol of ASAH1 siRNA or scrambled control siRNA in 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 300 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 300 µL of siRNA-lipid complexes to each well containing cells and 2.2 mL of fresh complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown of ASAH1 expression by quantitative PCR (qPCR) for mRNA levels and/or Western blot for protein levels.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to quantify the percentage of apoptotic cells following treatment with this compound or siRNA knockdown of ASAH1.
Materials:
-
Transfected or this compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
For this compound treatment, incubate cells with the desired concentration of this compound for the specified time.
-
For siRNA experiments, use cells 48-72 hours post-transfection.
-
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Validating this compound's On-Target Effect
Caption: Workflow for siRNA-based validation of this compound.
This compound and ASAH1 siRNA Pro-Apoptotic Signaling Pathway
References
- 1. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid ceramidase controls apoptosis and increases autophagy in human melanoma cells treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative In Vitro Study: D-Nmappd versus Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of D-Nmappd and the conventional chemotherapeutic agent, cisplatin. While direct comparative studies are limited, this document synthesizes available data to highlight the distinct mechanisms of action and cytotoxic profiles of these two compounds. The information presented is intended to support further research and drug development efforts in oncology.
Executive Summary
This compound and cisplatin represent two distinct classes of anti-cancer agents with fundamentally different mechanisms of action. This compound, a ceramidase inhibitor, induces apoptosis through the accumulation of intracellular ceramides, leading to mitochondrial-mediated cell death. In contrast, cisplatin, a platinum-based drug, exerts its cytotoxic effects primarily by cross-linking DNA, which triggers the DNA damage response and subsequent apoptosis.
The available in vitro data, presented herein, suggests that both compounds exhibit potent cytotoxic effects against various cancer cell lines. However, the lack of head-to-head comparative studies necessitates that the quantitative data, such as IC50 values, be interpreted with caution, as experimental conditions vary across different studies. This guide provides a framework for understanding their individual properties and lays the groundwork for future comparative research.
Data Presentation: Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various cancer cell lines as reported in the literature. It is crucial to note that these values are not from direct comparative experiments and are influenced by the specific cell lines and assay conditions used in each study.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HL-60 | Promyelocytic Leukemia | 1.5 | Trypan Blue Exclusion | [1] |
| MCF7 | Breast Cancer | 14 | Not Specified | [1] |
| SW403 | Colon Adenocarcinoma | Time and concentration-dependent | Not Specified | [2] |
Table 2: Cytotoxicity of Cisplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| A549 | Lung Cancer | 10.91 ± 0.19 | 24 | MTT | [3] |
| A549 | Lung Cancer | 7.49 ± 0.16 | 48 | MTT | [3] |
| A549 | Lung Cancer | 2.63 | Not Specified | MTT | |
| BxPC-3 | Pancreatic Cancer | 5.96 ± 2.32 | 48 | SRB | |
| MIA PaCa-2 | Pancreatic Cancer | 7.36 ± 3.11 | 48 | SRB | |
| YAPC | Pancreatic Cancer | 56.7 ± 9.52 | 48 | SRB | |
| PANC-1 | Pancreatic Cancer | 100 ± 7.68 | 48 | SRB |
Note: The variability in cisplatin's IC50 values can be significant due to factors such as cell seeding density and the specific assay used.
Mechanisms of Action
This compound: Induction of Apoptosis via Ceramide Accumulation
This compound functions as a ceramidase inhibitor. Ceramidases are enzymes that break down ceramide, a lipid molecule that acts as a pro-apoptotic signal. By inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide. Elevated ceramide levels are associated with the release of cytochrome C from the mitochondria, a key event in the intrinsic pathway of apoptosis. The apoptotic effects of this compound can be prevented by caspase-3 inhibitors, confirming its reliance on the caspase cascade.
Cisplatin: DNA Damage and Apoptotic Cell Death
Cisplatin is a well-established DNA alkylating agent. After entering the cell, it forms covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links. These DNA lesions disrupt DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway. The DDR, in turn, can trigger cell cycle arrest and, ultimately, apoptosis if the DNA damage is too severe to be repaired.
Signaling Pathway Diagrams
The distinct mechanisms of this compound and cisplatin are illustrated in the following signaling pathway diagrams.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Cisplatin's mechanism of action via DNA damage.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the cytotoxicity and apoptotic effects of compounds like this compound and cisplatin.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound or cisplatin. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic cells.
Workflow:
References
A Comparative Analysis of the Efficacy of D-Nmappd and Paclitaxel in Preclinical Colon Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals distinct mechanisms and efficacy profiles for the investigational ceramidase inhibitor D-Nmappd and the established chemotherapeutic agent paclitaxel in colon cancer models. This guide synthesizes available in vitro and in vivo data to provide a comparative overview for researchers and drug development professionals.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound | Paclitaxel |
| Mechanism of Action | Inhibits acid ceramidase, leading to the accumulation of pro-apoptotic ceramide. | Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis. |
| Primary Molecular Target | Acid Ceramidase | β-tubulin subunit of microtubules |
| Reported In Vivo Efficacy | Reduced tumor growth and hepatic metastases in SW403 and LoVo human colon cancer xenograft models. | Demonstrated tumor growth inhibition in various cancer xenograft models, including colon cancer. |
| Reported In Vitro Efficacy | Induces time- and concentration-dependent cell death and apoptosis in SW403 colon cancer cells. | Cytotoxic to a range of cancer cell lines, with IC50 values typically in the low nanomolar range. |
In-Depth Efficacy Analysis
This compound: A Targeted Approach Through Ceramide Metabolism
This compound functions as a potent inhibitor of acid ceramidase, an enzyme responsible for the breakdown of ceramide. By blocking this enzyme, this compound elevates intracellular levels of ceramide, a bioactive sphingolipid that acts as a second messenger in signaling pathways, ultimately leading to programmed cell death (apoptosis).
In Vivo Studies: In a key preclinical study utilizing mouse xenograft models of human colon cancer, this compound demonstrated significant anti-tumor activity. Administration of this compound at a dose of 75 mg/kg resulted in a notable reduction in both primary tumor growth and the formation of liver metastases in mice bearing either SW403 or LoVo colon adenocarcinoma cells.[1]
In Vitro Studies: Consistent with its mechanism of action, this compound induces cell death in SW403 colon adenocarcinoma cells in a manner dependent on both the concentration of the drug and the duration of exposure.[1] This cytotoxic effect is accompanied by an increase in intracellular ceramide levels and the release of cytochrome C, a critical step in the intrinsic apoptotic pathway.[1]
Paclitaxel: The Microtubule-Stabilizing Standard
Paclitaxel, a cornerstone of cancer chemotherapy for decades, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle assembly and chromosome segregation.[2] The resulting cell cycle arrest at the G2/M phase ultimately triggers apoptosis.
In Vivo Studies: While direct comparative studies with this compound in the same colon cancer models are not available, paclitaxel has shown efficacy in various colon cancer xenograft models. For instance, in a study involving LoVo colorectal cancer xenografts, a paclitaxel-containing treatment regimen contributed to an overall tumor inhibition rate. However, specific quantitative data for paclitaxel as a monotherapy in this model is not detailed in the available literature. Other studies have demonstrated significant tumor growth inhibition by paclitaxel in different human cancer xenografts.[2]
In Vitro Studies: Paclitaxel exhibits potent cytotoxicity against a wide array of human tumor cell lines, with half-maximal inhibitory concentrations (IC50) typically falling within the 2.5 to 7.5 nM range after a 24-hour exposure. Its efficacy is both concentration- and time-dependent. Studies on colon cancer cell lines have confirmed that paclitaxel induces apoptosis, often in conjunction with cell cycle arrest.
Signaling Pathways to Apoptosis
The convergence of this compound and paclitaxel on the apoptotic pathway occurs through distinct upstream signaling events.
Experimental Methodologies
A summary of the key experimental protocols used to generate the cited data is provided below.
In Vivo Xenograft Studies
Cell Lines: SW403 and LoVo human colon adenocarcinoma cell lines are commonly used. Animal Models: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft. Tumor Implantation: Cancer cells are typically injected subcutaneously into the flank of the mice. Treatment Regimen:
-
This compound: In the pivotal study, this compound was administered at a dose of 75 mg/kg.
-
Paclitaxel: Dosing regimens for paclitaxel in xenograft models can vary, with doses ranging from 10-30 mg/kg administered intravenously or intraperitoneally on different schedules. Efficacy Endpoints: The primary readouts for efficacy are typically tumor volume, calculated from caliper measurements, and, in some studies, the incidence of metastatic lesions.
In Vitro Cytotoxicity and Apoptosis Assays
Cell Culture: Colon cancer cell lines are cultured in appropriate media and conditions. Drug Treatment: Cells are exposed to a range of concentrations of this compound or paclitaxel for specified durations. Cytotoxicity Assessment (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity indicates cytotoxicity. Apoptosis Detection (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Conclusion
This compound and paclitaxel represent two distinct approaches to cancer therapy, both culminating in the induction of apoptosis in colon cancer cells. This compound's targeted inhibition of acid ceramidase offers a novel mechanism of action that warrants further investigation. Paclitaxel remains a potent and widely used cytotoxic agent. The preclinical data summarized here underscore the potential of both agents. Direct, head-to-head comparative studies in identical preclinical models would be invaluable for elucidating the relative efficacy and potential synergistic or combination applications of these two compounds in the treatment of colon cancer.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been established in human clinical trials.
References
Unveiling the Potency of D-Nmappd: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
In the landscape of targeted cancer therapy, the quest for compounds that selectively induce apoptosis in malignant cells remains a paramount objective. D-Nmappd, a potent acid ceramidase inhibitor, has emerged as a promising candidate in this arena. By blocking the degradation of ceramide, a pro-apoptotic sphingolipid, this compound orchestrates a cascade of events culminating in programmed cell death. This guide provides a comprehensive cross-validation of this compound's efficacy across various cancer cell lines, juxtaposed with other acid ceramidase inhibitors, offering researchers and drug development professionals a critical resource for evaluation.
Comparative Efficacy of Acid Ceramidase Inhibitors
The cytotoxic effects of this compound and other notable acid ceramidase inhibitors, Carmofur and Ceranib-2, have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, reveals significant variations in sensitivity among different cell types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (B13) | HL-60 | Human Promyelocytic Leukemia | 1.5 | |
| MCF7 | Human Breast Adenocarcinoma | 14 | ||
| SW403 | Human Colon Adenocarcinoma | Induces apoptosis | [1] | |
| LoVo | Human Colon Adenocarcinoma | Reduces tumor growth in vivo | [1] | |
| U251 | Human Glioblastoma | Decreases migration | [2] | |
| Carmofur | SW403 | Human Colon Adenocarcinoma | Inhibits AC activity | |
| LNCaP | Human Prostate Carcinoma | Inhibits AC activity | ||
| U87MG | Human Glioblastoma | 11-104 | ||
| Patient-Derived GSCs | Glioblastoma Stem-like Cells | 11-104 | ||
| Ceranib-2 | SKOV3 | Human Ovarian Carcinoma | 28 (cellular ceramidase activity) | |
| SKOV3 | Human Ovarian Carcinoma | 0.73 (antiproliferative) | ||
| MCF-7 | Human Breast Adenocarcinoma | Induces apoptosis | ||
| MDA-MB-231 | Human Breast Adenocarcinoma | Induces apoptosis | ||
| A549 | Human Lung Adenocarcinoma | 22 | ||
| H460 | Human Large Cell Lung Carcinoma | 8 |
Deciphering the Mechanism: The Ceramide-Mediated Apoptotic Pathway
This compound exerts its cytotoxic effects by inhibiting acid ceramidase, a pivotal enzyme in sphingolipid metabolism. This inhibition leads to the intracellular accumulation of ceramide. Elevated ceramide levels act as a critical second messenger, initiating a signaling cascade that promotes apoptosis. This pathway involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), alongside the inhibition of the pro-survival Akt signaling pathway.
Experimental Protocols
To facilitate reproducible research, detailed protocols for assessing the effects of this compound on cell viability and apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability through the metabolic activity of cellular dehydrogenases.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
References
The Synergistic Potential of D-Nmappd in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies to enhance efficacy and overcome resistance. D-Nmappd, a potent and specific inhibitor of acid ceramidase (AC), is emerging as a promising candidate for such combination strategies. By preventing the breakdown of the pro-apoptotic sphingolipid ceramide, this compound fundamentally alters the cellular signaling environment, creating a vulnerability in cancer cells that can be exploited by conventional chemotherapy and radiotherapy. This guide provides a comprehensive overview of the experimental evidence supporting the use of acid ceramidase inhibitors like this compound in combination with other anti-cancer agents, presenting key data and mechanistic insights for the research and drug development community.
Mechanism of Action: Tilting the Balance Towards Apoptosis
This compound exerts its anti-cancer effects by inhibiting acid ceramidase, a lysosomal enzyme responsible for hydrolyzing ceramide into sphingosine and a free fatty acid. This inhibition leads to an intracellular accumulation of ceramide. Ceramide acts as a critical second messenger in various signaling pathways that collectively push the cell towards programmed cell death, or apoptosis. In contrast, the products of ceramide degradation, sphingosine and its phosphorylated form sphingosine-1-phosphate (S1P), are generally pro-survival and pro-proliferative. Therefore, by blocking ceramide breakdown, this compound shifts the cellular sphingolipid balance in favor of the pro-apoptotic ceramide, thereby sensitizing cancer cells to the cytotoxic effects of other treatments.[1][2][3]
Caption: Signaling pathway of this compound's mechanism of action.
Preclinical Evidence for Combination Therapy with Acid Ceramidase Inhibitors
While specific combination studies with this compound are not yet widely published, a growing body of preclinical research on other acid ceramidase inhibitors demonstrates the significant potential of this drug class to synergize with existing cancer therapies. The following table summarizes key findings from studies investigating the combination of AC inhibitors with chemotherapy and radiotherapy in various cancer models.
| Cancer Type | Combination Agent(s) | Key Findings | Reference(s) |
| Pancreatic Cancer | Gemcitabine | Inhibition of acid ceramidase enhanced the anti-tumor effects of gemcitabine, proving superior to gemcitabine monotherapy. | [1] |
| Head and Neck Squamous Cell Carcinoma | Radiotherapy, Chemotherapy | Inhibitors of ceramide-metabolizing enzymes are anticipated to act as sensitizers for both radiotherapy and chemotherapy. | [2] |
| Glioblastoma | - | Acid ceramidase inhibitors, such as carmofur, effectively induced apoptosis in glioblastoma stem cells, which are known for their resistance to conventional therapies. | |
| Prostate Cancer | - | Inhibition of acid ceramidase has been shown to reduce tumor growth in prostate cancer xenografts. | |
| Colon Cancer | - | This compound as a monotherapy induces apoptotic cell death and prevents tumor growth in metastatic human colon cancer models. |
Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed methodologies for key experiments are crucial.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with this compound, a chemotherapeutic agent, or a combination of both at various concentrations.
-
Viability Assessment: After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment. Synergism, additivity, or antagonism of the combination is determined using methods like the Chou-Talalay combination index (CI).
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).
Caption: Standard experimental workflows for preclinical evaluation.
Future Directions and Conclusion
The inhibition of acid ceramidase by agents like this compound represents a compelling strategy to enhance the efficacy of existing cancer therapies. The accumulation of pro-apoptotic ceramide can lower the threshold for cell death induced by DNA-damaging agents, mitotic inhibitors, and radiation. This guide highlights the strong preclinical rationale for combining this compound with other chemotherapy agents.
For drug development professionals, the key takeaway is the potential for this compound to be developed as a broad-spectrum chemosensitizer and radiosensitizer. Future research should focus on:
-
Identifying optimal combination partners: Systematic screening of this compound with a wide range of approved chemotherapeutic agents across various cancer types.
-
Elucidating detailed mechanisms of synergy: Investigating the specific molecular pathways through which ceramide accumulation synergizes with different classes of anti-cancer drugs.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the in vivo behavior of this compound in combination regimens to optimize dosing and scheduling.
-
Translational studies: Moving promising combinations into more complex preclinical models, such as patient-derived xenografts (PDXs), to better predict clinical outcomes.
References
- 1. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of D-Nmappd for Acid Ceramidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Nmappd, a putative acid ceramidase (AC) inhibitor, with other known inhibitors of this enzyme. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing specificity, and visual representations of key pathways and workflows to aid in the critical evaluation of this compound as a specific tool for studying acid ceramidase.
Comparative Inhibitory Activity
The precise specificity of this compound for acid ceramidase (AC) remains a subject of investigation, with conflicting reports in the scientific literature. While some studies characterize it as an AC inhibitor, others suggest it may preferentially target alkaline ceramidases or exhibit off-target effects, notably the inhibition of N-myristoyltransferase (NMT).[1][2] To provide a clear comparative landscape, the following table summarizes the reported inhibitory concentrations (IC50) of this compound and other commonly used acid ceramidase inhibitors. It is important to note that experimental conditions can significantly influence these values.
| Inhibitor | Target Enzyme | Reported IC50 | Reference |
| This compound ((1R,2R)-B13) | Acid Ceramidase | ~10 µM | [3] |
| Alkaline Ceramidase | 1 µM | ||
| N-myristoyltransferase 1 (NMT1) | Active (stereospecific) | ||
| B-13 | Acid Ceramidase | ~10 µM | |
| LCL-464 | Acid Ceramidase | More potent than B-13 in cells | |
| N-Oleoylethanolamine (NOE) | Acid Ceramidase | ~500 µM (Ki) | |
| Carmofur | Acid Ceramidase | 29 ± 5 nM | |
| ARN14988 | Acid Ceramidase | Not specified | |
| Ceranib-1 | Ceramidase (Acid/Neutral) | 3.9 ± 0.3 µmol/L (cell proliferation) | |
| Ceranib-2 | Ceramidase (Acid/Neutral) | 0.73 ± 0.03 µmol/L (cell proliferation) |
Experimental Protocols
To rigorously assess the specificity of this compound, a series of enzymatic assays targeting acid, neutral, and alkaline ceramidases, as well as potential off-target enzymes like N-myristoyltransferase, are required.
Acid Ceramidase (AC) Activity Assay
This protocol is adapted from a fluorogenic method suitable for high-throughput screening.
Materials:
-
Cell lysates or purified enzyme
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5
-
Substrate: Rbm14-12 (4 mM stock in ethanol)
-
Sucrose solution (0.2 M)
-
Methanol
-
Sodium periodate (NaIO4) solution (2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6)
-
96-well black plates
-
Fluorescence microplate reader (λex = 360 nm, λem = 446 nm)
Procedure:
-
Prepare cell lysates by sonication in 0.2 M sucrose solution, followed by centrifugation to remove cell debris. Determine protein concentration.
-
In a 96-well plate, combine:
-
74.5 µL of 25 mM sodium acetate buffer (pH 4.5)
-
0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM)
-
25 µL of cell lysate (10-25 µg of protein) in 0.2 M sucrose solution.
-
-
For inhibitor studies, pre-incubate the enzyme with this compound or other inhibitors for a specified time before adding the substrate.
-
Incubate the plate at 37°C for 3 hours.
-
Stop the reaction by adding 50 µL of methanol.
-
Add 100 µL of 2.5 mg/mL NaIO4 solution to each well and incubate for 2 hours in the dark.
-
Measure the fluorescence using a microplate reader.
Neutral Ceramidase (NC) Activity Assay
This protocol utilizes a fluorescently labeled ceramide substrate.
Materials:
-
Cell lysates or purified enzyme
-
2X Reaction Buffer: 0.6% Triton X-100, 150 mM NaCl, 25 mM Sodium Phosphate, pH 7.4
-
Substrate: RBM14C16 (or other suitable fluorescent ceramide analog)
-
96-well black plates
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare the substrate by drying it under nitrogen and resuspending in the 2X reaction buffer with sonication to a final concentration of 20 µM.
-
Pre-incubate the enzyme (in an appropriate buffer) with this compound or other inhibitors.
-
In a 96-well plate, combine 50 µL of the enzyme preparation with 50 µL of the substrate solution (final substrate concentration: 10 µM).
-
Incubate for 2 hours at 37°C in the dark.
-
Measure the fluorescence to determine the extent of substrate hydrolysis.
Alkaline Ceramidase (Alk-C) Activity Assay
This protocol is designed for measuring the activity of alkaline ceramidases.
Materials:
-
Microsomal preparations from cells expressing alkaline ceramidase or purified enzyme.
-
Assay Buffer: 25 mM Tris-HCl, 5 mM CaCl2, 0.15% Triton X-100, pH 8.8.
-
Substrate: C16-ceramide (or other suitable ceramide)
-
Method for detecting sphingosine (e.g., LC-MS/MS)
Procedure:
-
Prepare microsomes from cells known to express the alkaline ceramidase of interest.
-
Incubate 35 µg of microsomal protein with 50 µM of C16-ceramide in the assay buffer, in the presence or absence of inhibitors.
-
Incubate the reaction at 37°C for an appropriate time.
-
Stop the reaction and extract the lipids.
-
Quantify the amount of sphingosine produced using LC-MS/MS.
N-Myristoyltransferase (NMT) Inhibition Assay
This fluorogenic assay detects the release of Coenzyme A (CoA) during the N-myristoylation reaction.
Materials:
-
Purified human NMT1 enzyme
-
Myristoyl-CoA
-
Substrate peptide
-
Reaction Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100
-
Reagent for detecting CoA (e.g., a fluorogenic probe)
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, incubate ~18.9 nM of NMT1 enzyme with various concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding 4 µM myristoyl-CoA and 4 µM substrate peptide.
-
After a defined incubation period, add the CoA-detecting reagent.
-
Measure the fluorescence to determine the IC50 value of the inhibitor.
Visualizing Key Concepts
To further clarify the experimental design and the biological context, the following diagrams are provided.
References
A Comparative Guide to the In Vivo Efficacy of D-Nmappd and D-e-MAPP in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical in vivo efficacy of two ceramidase inhibitors, D-Nmappd and D-e-MAPP. While both compounds modulate ceramide metabolism, a critical pathway in cancer cell apoptosis, they exhibit distinct enzymatic targets and have been evaluated to different extents in in vivo cancer models. This document summarizes the available experimental data to offer an objective comparison of their performance.
At a Glance: Key Differences and Efficacy
| Feature | This compound (B13) | D-e-MAPP |
| Primary Target | Acid Ceramidase[1] | Alkaline Ceramidase[2][3] |
| Mechanism of Action | Inhibition of acid ceramidase leads to increased intracellular ceramide levels, triggering apoptosis.[1] | Inhibition of alkaline ceramidase elevates endogenous ceramide levels, leading to growth suppression and cell cycle arrest.[3] |
| In Vivo Efficacy Data | Demonstrates significant tumor growth inhibition and reduction of metastases in colon cancer xenograft models. | Publicly available in vivo efficacy data in cancer models is limited. In vitro studies show dose-dependent growth suppression in cancer cell lines. |
In Vivo Efficacy: this compound Shows Promise in Colon Cancer Xenografts
This compound, also known as B13, has been evaluated for its anti-tumor activity in preclinical mouse models of human colon cancer. The study by Selzner and colleagues (2001) provides key insights into its in vivo efficacy.
Summary of In Vivo Performance of this compound
| Animal Model | Cancer Cell Line | Treatment | Key Findings | Reference |
| Nude Mice | SW403 (human colon adenocarcinoma) | 75 mg/kg this compound, i.p. daily for 14 days | Significant reduction in tumor growth. | Selzner et al., 2001 |
| Nude Mice | LoVo (human colon adenocarcinoma) | 75 mg/kg this compound, i.p. daily for 14 days | Significant reduction in the number of hepatic metastases. | Selzner et al., 2001 |
D-e-MAPP: In Vitro Activity Awaiting In Vivo Validation
Summary of In Vitro Performance of D-e-MAPP
| Cell Line | Assay | Key Findings | Reference |
| HL-60 (human promyelocytic leukemia) | Growth Inhibition | Concentration- and time-dependent growth suppression. | Bielawska et al., 1996 |
| HL-60 | Cell Cycle Analysis | Arrest in the G0/G1 phase of the cell cycle. | Bielawska et al., 1996 |
| MCF-7 (human breast cancer) | Viability Assay | Dose-dependent reduction in cell viability. | Request PDF |
Signaling Pathway: Ceramide-Mediated Apoptosis
Both this compound and D-e-MAPP exert their cytotoxic effects by increasing intracellular levels of ceramide. Ceramide acts as a second messenger in a signaling cascade that culminates in apoptosis. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
In Vivo Xenograft Study of this compound in Colon Cancer Models
The following protocol is a summary of the methodology described by Selzner et al. (2001) for evaluating the in vivo efficacy of this compound.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu).
-
Supplier: National Cancer Institute.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Food and water were provided ad libitum.
2. Cell Lines and Tumor Induction:
-
Cell Lines: SW403 and LoVo human colon adenocarcinoma cells.
-
Subcutaneous Tumor Model (SW403): 2.5 x 10^6 SW403 cells were injected subcutaneously into the flanks of nude mice.
-
Metastasis Model (LoVo): 1 x 10^6 LoVo cells were injected into the spleen of nude mice to establish hepatic metastases.
3. Drug Formulation and Administration:
-
Compound: this compound.
-
Formulation: Prepared as a suspension in sterile water.
-
Dosage: 75 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Daily for 14 consecutive days.
4. Efficacy Assessment:
-
Subcutaneous Tumor Growth: Tumor volume was measured daily.
-
Hepatic Metastases: The number of liver metastases was counted at the end of the study.
5. Statistical Analysis:
-
Data were analyzed for statistical significance to compare the treated groups with the vehicle control groups.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for D-Nmappd
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of D-Nmappd, a potent acid ceramidase inhibitor used in cancer research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is toxic if swallowed or inhaled and fatal in contact with skin. It can also cause serious eye damage and skin irritation. Always work in a well-ventilated area, preferably under a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm) and clothing to prevent skin exposure.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1]
-
Waste Collection:
-
Collect waste this compound, including any contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be sturdy, chemically resistant, and have a secure lid.
-
Ensure the waste container is kept closed except when adding waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials. It is incompatible with strong oxidizing agents.
-
Store the this compound waste container separately from other chemical waste streams to prevent accidental mixing.
-
-
Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from heat or sources of ignition. Recommended storage temperature for the pure compound is -20°C.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.
-
Provide them with the completed hazardous waste label and any other required documentation.
-
This compound Properties and Safety Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₃₈N₂O₅ |
| Molecular Weight | 422.56 g/mol |
| CAS Number | 35922-06-6 |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
